Product packaging for L-NIL hydrochloride(Cat. No.:CAS No. 159190-45-1)

L-NIL hydrochloride

Cat. No.: B116163
CAS No.: 159190-45-1
M. Wt: 223.70 g/mol
InChI Key: HJYWSATZDBEAOS-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N(6)-acetimidoyl-L-lysine dihydrochloride is a hydrochloride salt prepared from N(6)-acetimidoyl-L-lysine and two equivalents of hydrogen chloride. A selective inhibitor of inducible nitric oxide synthase. It has a role as an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It contains a N(6)-acetimidoyl-L-lysinium(2+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN3O2 B116163 L-NIL hydrochloride CAS No. 159190-45-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWSATZDBEAOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159190-45-1, 150403-89-7
Record name N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159190-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-N6-(1-Iminoethyl)lysine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

L-NIL Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of iNOS

This compound's primary mechanism of action is the selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS2). Nitric oxide (NO) is a critical signaling molecule involved in diverse physiological and pathophysiological processes. While constitutively expressed neuronal NOS (nNOS or NOS1) and endothelial NOS (eNOS or NOS3) produce low levels of NO for signaling, iNOS is typically expressed in response to pro-inflammatory stimuli, leading to the production of large, sustained amounts of NO that can contribute to tissue damage.

L-NIL acts as a competitive inhibitor at the L-arginine binding site of iNOS, thereby preventing the synthesis of NO.[1] Its selectivity for iNOS over the constitutive isoforms makes it a valuable tool for investigating the specific roles of iNOS in various disease models and a potential therapeutic agent for conditions characterized by iNOS-mediated overproduction of NO.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme IsoformSpeciesIC50 (μM)Selectivity (fold vs. iNOS)Reference
Inducible NOS (iNOS)Mouse3.3-[2][3][4][5][6]
Neuronal NOS (nNOS)Rat Brain9228[2][6]
Endothelial NOS (eNOS)Not specifiedModerately selective for iNOS over eNOS-[7]

L-NIL demonstrates a 28-fold greater selectivity for murine iNOS over rat brain nNOS.[2][6] This selectivity is crucial for therapeutic applications, as non-selective inhibition of all NOS isoforms can lead to undesirable side effects due to the disruption of essential physiological processes mediated by nNOS and eNOS.

Downstream Signaling Effects: The GSK-3β Pathway

Beyond the direct inhibition of NO production, L-NIL has been shown to modulate downstream signaling pathways. One notable example is its effect on the glycogen synthase kinase-3β (GSK-3β) pathway. In a model of burn injury, the induction of iNOS was correlated with an increase in GSK-3β activity.[8] Treatment with L-NIL reversed this burn-induced activation of GSK-3β in skeletal muscle, suggesting that iNOS-derived NO plays a role in regulating GSK-3β activity in this context.[8][9]

G LPS Pro-inflammatory Stimuli (e.g., LPS) iNOS_induction iNOS Induction LPS->iNOS_induction iNOS iNOS iNOS_induction->iNOS NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS GSK3b_activation GSK-3β Activation NO->GSK3b_activation Leads to L_NIL This compound L_NIL->iNOS Inhibits

Caption: L-NIL's impact on the iNOS and GSK-3β signaling pathway.

Experimental Protocols

In Vitro iNOS Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the IC50 of L-NIL against purified recombinant iNOS.

Materials:

  • Purified recombinant iNOS enzyme

  • This compound

  • L-arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin

  • Dithiothreitol (DTT)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (for NO detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of L-NIL, L-arginine, NADPH, BH4, calmodulin, and DTT in appropriate buffers.

  • Enzyme Preparation: Dilute the purified iNOS enzyme to the desired concentration in a reaction buffer containing HEPES, DTT, and other necessary cofactors.

  • Assay Setup: In a 96-well plate, add the reaction buffer, followed by varying concentrations of L-NIL.

  • Initiate Reaction: Add the iNOS enzyme preparation to each well, followed by the addition of L-arginine and NADPH to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH or adding a chelating agent).

  • Nitrite Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in each well using the Griess assay.

  • Data Analysis: Plot the percentage of iNOS inhibition against the logarithm of the L-NIL concentration. The IC50 value is determined from the resulting dose-response curve.

Griess Assay for Nitric Oxide Measurement in Cell Culture

This protocol is for measuring NO production in a cell-based assay, for example, using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach the desired confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of L-NIL for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include control wells with untreated cells and cells treated with LPS alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the culture supernatant and freshly prepared Griess reagent (equal parts of Solution A and Solution B).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot for iNOS and Phospho-GSK-3β

This protocol describes the detection of iNOS and phosphorylated GSK-3β (at Ser9) protein levels in cell lysates by Western blotting.

Materials:

  • Treated cells or tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-phospho-GSK-3β (Ser9), anti-total GSK-3β, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Lyse the cells or tissue samples in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Immune Complex Kinase Assay for GSK-3β

This protocol provides a method to measure the kinase activity of GSK-3β from cell lysates.

Materials:

  • Cell lysates prepared in a non-denaturing lysis buffer

  • Anti-GSK-3β antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • GSK-3β substrate (e.g., a synthetic peptide)

  • ATP (including [γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)

  • Wash buffer

  • Scintillation counter or appropriate detection system

Procedure:

  • Immunoprecipitation: Incubate the cell lysates with the anti-GSK-3β antibody to form an immune complex.

  • Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the GSK-3β substrate and ATP (spiked with [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: If using phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP.

  • Detection: Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate detection method.

Experimental and Logical Workflows

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Purified_iNOS Purified iNOS IC50_Assay iNOS Inhibition Assay Purified_iNOS->IC50_Assay L_NIL_vitro L-NIL (various conc.) L_NIL_vitro->IC50_Assay IC50_Value Determine IC50 IC50_Assay->IC50_Value Cells RAW 264.7 Cells LPS_stim LPS Stimulation Cells->LPS_stim L_NIL_cell L-NIL Treatment LPS_stim->L_NIL_cell Griess_Assay Griess Assay L_NIL_cell->Griess_Assay Cell_Lysis Cell Lysis L_NIL_cell->Cell_Lysis NO_Measurement Measure NO Production Griess_Assay->NO_Measurement Western_Blot Western Blot Cell_Lysis->Western_Blot Protein_Analysis Analyze iNOS & p-GSK-3β Western_Blot->Protein_Analysis

References

L-NIL Hydrochloride: A Technical Guide to a Selective iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of numerous inflammatory diseases. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and dysfunction in conditions such as rheumatoid arthritis, inflammatory bowel disease, and septic shock.[1][2] L-NIL's selectivity for iNOS over the constitutive isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in disease and a promising candidate for therapeutic development.[3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, selectivity profile, experimental protocols for its evaluation, and relevant signaling pathways.

Chemical and Physical Properties

This compound is the dihydrochloride salt of L-N6-(1-iminoethyl)lysine.[4][5] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Name N6-(1-iminoethyl)-L-lysine, dihydrochloride[6][7]
Synonyms L-NIL dihydrochloride, N-Iminoethyl-L-lysine dihydrochloride[5]
CAS Number 159190-45-1[6][7]
Molecular Formula C₈H₁₇N₃O₂ · 2HCl[5][6]
Molecular Weight 260.2 g/mol [5][6]
Appearance Crystalline solid[6]
Solubility Water (~50 mg/ml), PBS (~30 mg/ml), DMSO (~15 mg/ml), DMF (~15 mg/ml), Ethanol (~1 mg/ml)[6][8]

Mechanism of Action and Selectivity

L-NIL acts as a competitive inhibitor of iNOS.[9] Under catalytic turnover conditions, it can also inactivate the enzyme by targeting the heme residue at the active site.[7] This leads to a loss of heme fluorescence and disassembly of the iNOS dimer into inactive monomers.[7]

Data Presentation: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against the three NOS isoforms is typically quantified by determining its half-maximal inhibitory concentration (IC50). A summary of reported IC50 values is presented below.

NOS IsoformIC50 Range (µM)Selectivity Ratio (vs. iNOS)Reference
iNOS (inducible) 0.4 - 3.3-[6][10][11]
nNOS (neuronal) 17 - 92~5 - 28 fold[6][10][11]
eNOS (endothelial) 8 - 38~2.4 - 11.5 fold[6][10][11]

L-NIL exhibits a significantly higher potency for iNOS compared to nNOS and eNOS, demonstrating its value as a selective inhibitor.[3][10]

Signaling Pathways

iNOS Induction Signaling Pathway

The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory stimuli. Understanding this pathway is crucial for interpreting the effects of iNOS inhibitors.

iNOS_Induction_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IFN-γ) Cytokine_Receptor Cytokine Receptors Cytokines->Cytokine_Receptor MyD88 MyD88 TLR4->MyD88 JAK_STAT JAK/STAT Pathway Cytokine_Receptor->JAK_STAT IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB iNOS_Gene iNOS Gene NFkB->iNOS_Gene Binds to promoter IRF1 IRF-1 JAK_STAT->IRF1 IRF1->iNOS_Gene Binds to promoter Nucleus Nucleus iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (inactive monomer) iNOS_mRNA->iNOS_Protein Translation iNOS_Dimer iNOS Dimer (active) iNOS_Protein->iNOS_Dimer Dimerization

iNOS Induction Pathway
Nitric Oxide Synthesis and Inhibition by L-NIL

Once expressed, the dimeric iNOS enzyme catalyzes the production of nitric oxide from L-arginine. L-NIL competes with L-arginine for binding to the active site of iNOS.

NO_Synthesis_Inhibition L_Arginine L-Arginine iNOS iNOS (active dimer) L_Arginine->iNOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS->NO_Citrulline O2_NADPH O₂, NADPH O2_NADPH->iNOS Inflammation Inflammation Cell Damage NO_Citrulline->Inflammation L_NIL This compound L_NIL->iNOS Competitive Inhibition Inhibitor_Screening_Workflow Library Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Griess Assay) Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 (Cell-Based Assay) Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Enzyme_Assay Enzymatic Assay (IC50 on purified iNOS) Potent_Hits->Enzyme_Assay Confirmed_Hits Confirmed Hits Enzyme_Assay->Confirmed_Hits Selectivity_Assay Selectivity Profiling (IC50 on nNOS, eNOS) Confirmed_Hits->Selectivity_Assay Selective_Hits Selective iNOS Inhibitors Selectivity_Assay->Selective_Hits In_Vivo In Vivo Efficacy (e.g., Carrageenan Paw Edema) Selective_Hits->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

References

L-N6-(1-iminoethyl)lysine (L-NIL): A Technical Guide to its Inhibition of Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine, commonly known as L-NIL, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of pathophysiological processes, including inflammation, septic shock, and neurodegenerative diseases. This technical guide provides a comprehensive overview of L-NIL, focusing on its mechanism of action, inhibitory kinetics, relevant experimental protocols, and its impact on cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of nitric oxide signaling and the development of novel therapeutics targeting iNOS.

Core Concepts: Mechanism and Selectivity of L-NIL

L-NIL functions as a competitive inhibitor of iNOS, targeting the active site of the enzyme.[1] Its inhibitory action is primarily directed at the heme residue within the enzyme's catalytic domain.[1] This interaction disrupts the normal enzymatic conversion of L-arginine to L-citrulline and nitric oxide.

A key attribute of L-NIL for research and therapeutic development is its selectivity for iNOS over the other major nitric oxide synthase isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity minimizes off-target effects, allowing for a more precise investigation of the physiological and pathological roles of iNOS.

Data Presentation: Inhibitory Potency and Selectivity

The following tables summarize the quantitative data on the inhibitory activity of L-NIL against different NOS isoforms.

InhibitorEnzyme SourceIC50 (µM)Selectivity (fold) vs. iNOSReference
L-NIL Mouse iNOS3.3-[2][3]
L-NIL Rat brain cNOS9228-fold less potent[2][3]

Note: Rat brain constitutive NOS (cNOS) is a combination of nNOS and eNOS.

A separate study investigating human NOS isoforms characterized L-NIL as a moderately iNOS-selective inhibitor.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of iNOS inhibition by L-NIL. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro iNOS Activity Assay

This protocol outlines a method to determine the direct inhibitory effect of L-NIL on purified iNOS or iNOS in cell lysates. The assay measures the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified iNOS enzyme or cell lysate containing iNOS

  • L-NIL

  • [³H]-L-arginine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10% glycerol)

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG 50W-X8 resin (sodium form)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the desired concentration of L-NIL or vehicle control.

  • Add the iNOS enzyme preparation to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [³H]-L-arginine.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Terminate the reaction by adding the stop buffer.

  • To separate [³H]-L-citrulline from unreacted [³H]-L-arginine, add a slurry of Dowex resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline remains in the supernatant.

  • Centrifuge the samples to pellet the resin.

  • Transfer the supernatant to a scintillation vial, add scintillation fluid, and quantify the amount of [³H]-L-citrulline using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the activity in the presence of L-NIL to the vehicle control.

Cell-Based Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite, a stable breakdown product of nitric oxide, in the supernatant of cultured cells (e.g., RAW 264.7 macrophages) to assess the effect of L-NIL on cellular iNOS activity.[5][6]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • L-NIL

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

    • Mix equal volumes of Solution A and Solution B immediately before use.[1]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of L-NIL or vehicle control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and incubate for 24 hours.[1]

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.[1]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of nitric oxide production by L-NIL.

In Vivo Administration of L-NIL in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of L-NIL in mice to study its in vivo effects on iNOS activity.

Materials:

  • L-NIL

  • Sterile saline or phosphate-buffered saline (PBS) for dissolving L-NIL

  • Mice (e.g., C57BL/6)

  • An inflammatory stimulus (e.g., LPS or monosodium urate crystals)[7]

  • Anesthesia and surgical tools for tissue harvesting

  • Equipment for tissue homogenization and analysis (e.g., Western blotting, ELISA)

Procedure:

  • Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • L-NIL Preparation: Dissolve L-NIL in sterile saline or PBS to the desired concentration. A typical dose for intraperitoneal injection is 10 mg/kg.[7]

  • Administration:

    • Administer the prepared L-NIL solution or vehicle control via intraperitoneal (i.p.) injection.

    • The timing of L-NIL administration relative to the inflammatory stimulus will depend on the experimental design. For example, L-NIL can be administered 4 hours before the injection of monosodium urate crystals to study its effect on gout-related inflammation.[7] In a burn injury model in rats, L-NIL was administered at 60 mg/kg twice daily via i.p. injection.[8]

  • Induction of Inflammation: Administer the inflammatory stimulus according to the established model.

  • Monitoring and Sample Collection: Monitor the animals for signs of inflammation or other relevant physiological changes. At the desired time point, euthanize the animals and collect blood and/or tissues of interest (e.g., paw tissue, skeletal muscle, liver).

  • Tissue Processing and Analysis:

    • Homogenize the collected tissues in appropriate lysis buffers.

    • Analyze the tissue homogenates for markers of iNOS activity and inflammation. This can include measuring nitric oxide metabolites (nitrite/nitrate), iNOS protein expression (Western blot), and the expression of downstream inflammatory mediators.

Signaling Pathways and Logical Relationships

The induction of iNOS and its subsequent production of nitric oxide are tightly regulated by complex signaling cascades. L-NIL, by directly inhibiting the enzymatic activity of iNOS, effectively uncouples the upstream signaling from the downstream effects of nitric oxide.

Upstream iNOS Induction Pathway

Inflammatory stimuli such as LPS and pro-inflammatory cytokines are potent inducers of iNOS expression. This process is primarily mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[9][10]

iNOS_Induction_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) STAT1 STAT1 Cytokines->STAT1 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK iNOS_Gene iNOS Gene Transcription MAPK->iNOS_Gene NFkB NF-κB IKK->NFkB NFkB->iNOS_Gene STAT1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein

Upstream signaling pathways leading to the induction of iNOS expression.
Downstream Effects of iNOS Inhibition by L-NIL

By blocking the production of nitric oxide from iNOS, L-NIL can modulate various downstream signaling events. For instance, in a model of burn injury, L-NIL was shown to reverse the activation of Glycogen Synthase Kinase-3β (GSK-3β).[8]

L_NIL_Action_Pathway cluster_enzyme Enzymatic Reaction cluster_inhibitor Inhibitor cluster_products Products & Downstream Effects iNOS iNOS NO Nitric Oxide iNOS->NO L-arginine L_NIL L-NIL L_NIL->iNOS Inhibits GSK3b GSK-3β Activation NO->GSK3b Inflammation Pro-inflammatory Mediators NO->Inflammation

Mechanism of L-NIL in inhibiting iNOS and its downstream consequences.
Experimental Workflow: In Vivo Study of L-NIL

The following diagram illustrates a typical workflow for an in vivo experiment designed to evaluate the efficacy of L-NIL.

InVivo_Workflow start Start: Animal Acclimatization treatment Treatment Groups: - Vehicle Control - L-NIL start->treatment induction Induction of Inflammation (e.g., LPS) treatment->induction monitoring Monitoring of Physiological Parameters induction->monitoring collection Sample Collection: Blood & Tissue monitoring->collection analysis Biochemical Analysis: - NO Metabolites - Protein Expression - Cytokine Levels collection->analysis end End: Data Analysis & Interpretation analysis->end

A generalized workflow for conducting in vivo studies with L-NIL.

Conclusion

L-NIL stands as a valuable pharmacological tool for the investigation of iNOS-mediated biological processes. Its potency and selectivity make it a preferred inhibitor for both in vitro and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute experiments aimed at elucidating the intricate roles of iNOS in health and disease, and to explore the therapeutic potential of iNOS inhibition. As with any experimental work, careful optimization of protocols and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

The Biochemical Profile of L-NIL Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N(6)-(1-Iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, enzyme inhibition kinetics, and effects on relevant signaling pathways. Detailed experimental protocols are provided to enable researchers to effectively utilize this compound in their studies.

Biochemical Properties and Mechanism of Action

This compound is a structural analog of L-arginine, the natural substrate for all nitric oxide synthase (NOS) isoforms. Its primary mechanism of action is the competitive inhibition of L-arginine binding to the active site of iNOS[1]. This leads to a significant reduction in the production of nitric oxide (NO), a key signaling molecule in inflammatory processes. While L-NIL can inhibit all three NOS isoforms (iNOS, eNOS, and nNOS), it exhibits a marked selectivity for iNOS[2][3][4][5][6]. Some studies suggest that the inactivation of iNOS by L-NIL primarily targets the heme residue at the active site, leading to a loss of NO-forming activity[7].

Enzyme Inhibition Kinetics

The inhibitory potency and selectivity of this compound are quantitatively described by its half-maximal inhibitory concentration (IC50) values for the different NOS isoforms.

NOS IsoformIC50 Range (µM)Selectivity vs. iNOSReference
Inducible NOS (iNOS)0.4 - 3.3-[2][4][5][6][8]
Endothelial NOS (eNOS)8 - 38~10-20 fold[2][4][5][8]
Neuronal NOS (nNOS)17 - 92~28-55 fold[2][3][4][5][8]

Signaling Pathways

This compound exerts its effects by modulating the nitric oxide signaling pathway. The primary target is the inhibition of iNOS, which is a key enzyme in the inflammatory cascade.

iNOS Induction and Inhibition Pathway

The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). These stimuli activate intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which leads to the transcription of the NOS2 gene and subsequent synthesis of the iNOS protein. This compound acts downstream of this induction by directly inhibiting the enzymatic activity of the translated iNOS protein.

iNOS_Induction_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 IFN-g IFN-g IFNGR IFNGR IFN-g->IFNGR IKK IKK TLR4->IKK Activates IFNGR->IKK Activates IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF-kB NF-kB IkB->NF-kB Inhibits Nucleus Nucleus NF-kB->Nucleus Translocates to iNOS_mRNA iNOS_mRNA Nucleus->iNOS_mRNA Transcription iNOS_protein iNOS_protein iNOS_mRNA->iNOS_protein Translation NO NO iNOS_protein->NO Produces L-Arginine L-Arginine L-Arginine->iNOS_protein L-NIL L-NIL L-NIL->iNOS_protein Inhibits

Caption: iNOS induction by inflammatory stimuli and inhibition by L-NIL.

Downstream Effects of iNOS Inhibition

By blocking the production of NO from iNOS, this compound prevents the downstream effects of excessive NO in inflammatory conditions. These effects include vasodilation, tissue damage, and the formation of reactive nitrogen species.

iNOS_Downstream_Effects cluster_upstream Upstream cluster_downstream Downstream Effects of NO iNOS iNOS NO NO iNOS->NO Produces L-NIL L-NIL L-NIL->iNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates RNS Reactive Nitrogen Species (RNS) NO->RNS Forms cGMP cGMP sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Tissue_Damage Tissue_Damage RNS->Tissue_Damage Causes

Caption: Downstream signaling of iNOS and the impact of L-NIL.

Experimental Protocols

In Vitro NOS Activity Assay (IC50 Determination)

This protocol describes the measurement of NOS activity by monitoring the conversion of radiolabeled L-arginine to L-citrulline. This assay can be used to determine the IC50 value of this compound for different NOS isoforms.

Materials:

  • Purified recombinant iNOS, eNOS, or nNOS

  • L-[³H]arginine

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM FAD, 10 µM FMN, and 10 µM BH4)

  • NADPH

  • Calmodulin (for eNOS and nNOS)

  • CaCl₂ (for eNOS and nNOS)

  • Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and cofactors. For eNOS and nNOS, also include CaCl₂ and calmodulin.

  • Prepare serial dilutions of this compound in the reaction mixture.

  • Add a fixed amount of the purified NOS enzyme to each reaction tube.

  • Initiate the reaction by adding L-[³H]arginine.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer.

  • Add a slurry of Dowex AG 50W-X8 resin to each tube to bind the unreacted L-[³H]arginine.

  • Centrifuge the tubes and collect the supernatant containing the L-[³H]citrulline.

  • Add the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Cell-Based Assay for iNOS Inhibition (Griess Assay)

This protocol measures the accumulation of nitrite, a stable end-product of NO metabolism, in the supernatant of cultured cells to assess iNOS activity.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate and plate reader

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include an unstimulated control group.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Prepare a standard curve using the sodium nitrite standard solution.

  • Add 50 µL of supernatant or standard to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

  • Determine the inhibitory effect of this compound on nitrite production.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a widely used model to assess the anti-inflammatory effects of compounds in vivo.

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)

  • This compound solution

  • Plethysmometer or calipers

Procedure:

  • Administer this compound (e.g., 10-30 mg/kg) or vehicle to the animals via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a specified pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the plantar surface of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group.

Western Blot Analysis of iNOS Protein Expression

This protocol is used to detect and quantify the amount of iNOS protein in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against iNOS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Homogenize tissue samples or lyse cells in lysis buffer.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities to determine the relative expression of iNOS protein.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its high selectivity for iNOS over other NOS isoforms makes it a preferred inhibitor for in vitro and in vivo studies of inflammation, immune response, and other iNOS-mediated conditions. The experimental protocols provided in this guide offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of iNOS inhibition.

References

L-NIL Hydrochloride (CAS: 150403-89-7): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-NIL hydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document consolidates critical data, detailed experimental methodologies, and visual representations of its mechanism of action to support its application in research and drug development.

Core Concepts and Chemical Properties

L-N6-(1-Iminoethyl)lysine hydrochloride, commonly known as this compound, is a small molecule inhibitor that exhibits significant selectivity for the inducible isoform of nitric oxide synthase (iNOS or NOS2) over the endothelial (eNOS or NOS3) and neuronal (nNOS or NOS1) isoforms.[1][2][3][4][5][6] Its ability to preferentially block iNOS-mediated nitric oxide (NO) production makes it a valuable tool for investigating the pathological roles of excessive NO in various inflammatory and disease models.

PropertyValueReference
CAS Number 150403-89-7[7]
Alternate CAS Number 159190-45-1 (dihydrochloride)[1][6][8]
Molecular Formula C₈H₁₇N₃O₂ · HCl[7]
Molecular Weight 223.70 g/mol [2]
Formal Name N6-(1-iminoethyl)-L-lysine, monohydrochloride[1][6][8]
Appearance Crystalline solid[8]
Purity ≥95%[8]
Storage -20°C[8]
Stability ≥4 years at -20°C[8]
SolubilityConcentration
Water 50 mg/mL
PBS (pH 7.2) 30 mg/mL
DMSO 15 mg/mL
DMF 15 mg/mL
Ethanol 1 mg/mL

Mechanism of Action and In Vitro Activity

This compound functions as a competitive inhibitor of iNOS, targeting the L-arginine binding site of the enzyme. By doing so, it effectively blocks the synthesis of nitric oxide, a key mediator in inflammatory processes.

The in vitro inhibitory activity of this compound against different NOS isoforms has been quantified, demonstrating its selectivity for iNOS.

NOS IsoformIC₅₀ Range (µM)Selectivity vs. iNOS
iNOS (inducible) 0.4 - 3.3-
nNOS (neuronal) 17 - 92~28-fold less sensitive
eNOS (endothelial) 8 - 38~10-fold less sensitive

Note: IC₅₀ values are compiled from various sources and experimental conditions.[1][2][4][5][6]

cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines Signaling_Pathways Signaling Pathways (NF-κB, MAPK) Cytokines->Signaling_Pathways TLR4->Signaling_Pathways iNOS_Gene_Expression iNOS Gene Expression Signaling_Pathways->iNOS_Gene_Expression iNOS_Protein iNOS Protein iNOS_Gene_Expression->iNOS_Protein Transcription & Translation Nitric_Oxide Nitric Oxide (NO) iNOS_Protein->Nitric_Oxide Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein Substrate L_NIL This compound L_NIL->iNOS_Protein Inhibition

Mechanism of this compound action.

Detailed Experimental Protocols

In Vitro Nitric Oxide Production Assay (Griess Assay)

This protocol details the measurement of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and treated with this compound.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce iNOS expression and nitric oxide production. Include untreated and LPS-only controls. Incubate for an additional 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_L_NIL Treat with L-NIL hydrochloride Incubate_24h_1->Treat_L_NIL Incubate_2h Incubate 2h Treat_L_NIL->Incubate_2h Stimulate_LPS Stimulate with LPS Incubate_2h->Stimulate_LPS Incubate_24h_2 Incubate 24h Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate 10 min Add_Griess_Reagent->Incubate_10min Measure_Absorbance Measure Absorbance at 540 nm Incubate_10min->Measure_Absorbance End End Measure_Absorbance->End

Griess assay experimental workflow.
In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes the induction of acute inflammation in a rat model and the evaluation of the anti-inflammatory effects of this compound.[3][9]

Materials:

  • Male Wistar rats (180-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Drug Administration: Administer this compound (e.g., 5-25 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to carrageenan injection. A vehicle control group should be included.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 6 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Western Blot Analysis of NF-κB and MAPK Signaling

This protocol outlines the procedure for analyzing the activation of NF-κB and the phosphorylation of ERK1/2 and p38 MAP kinases in cell lysates.

Materials:

  • Cell lysates from in vitro experiments

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting iNOS, which is a downstream target of pro-inflammatory signaling cascades. The primary pathways leading to iNOS expression are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

cluster_stimuli Inflammatory Stimuli cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation MAPKK MAPKK MAPKKK->MAPKK p38_ERK p38 / ERK1/2 MAPKK->p38_ERK AP1 AP-1 p38_ERK->AP1 Activation iNOS_Gene iNOS Gene NFκB_n->iNOS_Gene Transcription AP1->iNOS_Gene Transcription

NF-κB and MAPK signaling pathways leading to iNOS expression.

Conclusion

This compound is a well-characterized and highly selective inhibitor of iNOS. Its utility in elucidating the role of iNOS in various pathological conditions is well-documented. This guide provides essential technical information and detailed experimental protocols to facilitate its effective use in research and development settings. The provided data and methodologies serve as a valuable resource for scientists investigating inflammatory diseases and developing novel therapeutic strategies targeting the nitric oxide pathway.

References

L-NIL Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor widely used in biomedical research to investigate the roles of iNOS in various physiological and pathological processes. Its chemical and physical properties are summarized below.

PropertyValueCitation(s)
Chemical Name N6-(1-iminoethyl)-L-lysine, dihydrochloride[1]
Synonyms L-N6-(1-Iminoethyl)lysine dihydrochloride[2]
Molecular Formula C₈H₁₇N₃O₂ · 2HCl[1]
Molecular Weight 260.16 g/mol [1]
CAS Number 159190-45-1[1]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Solubility Water (~50 mg/mL), PBS (pH 7.2) (~30 mg/mL), DMSO (~15 mg/mL), DMF (~15 mg/mL), Ethanol (~1 mg/mL)[1]
Storage -20°C[1]

Mechanism of Action and Selectivity

This compound is a potent inhibitor of nitric oxide synthase (NOS) enzymes, with a marked selectivity for the inducible isoform (iNOS or NOS2) over the endothelial (eNOS or NOS3) and neuronal (nNOS or NOS1) isoforms.[2][3] The primary mechanism of inhibition involves the alteration and loss of the heme residue at the active site of the iNOS enzyme.[4] This selective inhibition allows for the targeted investigation of iNOS activity in various biological systems.

The inhibitory potency of this compound against different NOS isoforms is presented in the following table.

NOS IsoformIC₅₀ Value (µM)Citation(s)
iNOS (murine) 0.4 - 3.3[5]
nNOS (rat) 17 - 92[5]
eNOS 8 - 38[5]

Role in Signaling Pathways

This compound, by inhibiting iNOS, modulates signaling pathways that are dependent on the production of nitric oxide (NO). In inflammatory conditions, various stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines can induce the expression of iNOS.[6] The resulting overproduction of NO can have both physiological and pathophysiological consequences.

The induction of iNOS and its inhibition by this compound can be visualized in the context of a simplified inflammatory signaling pathway.

iNOS_Pathway cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage / Target Cell LPS LPS Receptors Cell Surface Receptors (e.g., TLR4) LPS->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) Receptors->Signaling iNOS_gene iNOS Gene Transcription Signaling->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalysis Arginine L-Arginine Arginine->NO Citrulline L-Citrulline NO->Citrulline Downstream Downstream Effects (e.g., Inflammation, Vasodilation, Cytotoxicity) NO->Downstream LNIL This compound LNIL->iNOS_protein Inhibition Griess_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 cells in 96-well plate B Treat with this compound (various concentrations) A->B C Induce iNOS with LPS + IFN-γ B->C D Incubate for 24-48 hours C->D E Collect supernatant D->E G Add Griess reagent to samples and standards E->G F Prepare nitrite standards F->G H Incubate at RT G->H I Measure absorbance at 540-550 nm H->I J Calculate nitrite concentration I->J K Determine IC₅₀ value J->K

References

Selectivity Profile of L-N⁶-(1-iminoethyl)lysine (L-NIL) for Nitric Oxide Synthase (NOS) Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of L-N⁶-(1-iminoethyl)lysine (L-NIL), a potent inhibitor of nitric oxide synthase (NOS) isoforms. This document compiles quantitative data on its inhibitory activity, details common experimental protocols for assessing NOS inhibition, and visualizes the relevant signaling pathways and mechanisms of action.

Introduction to L-NIL and NOS Isoforms

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes. Its synthesis is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in neurotransmission.

  • Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it is vital for regulating vascular tone and blood pressure.

  • Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types, most notably in macrophages, in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases and septic shock.

The development of selective inhibitors for each NOS isoform is a significant goal in drug discovery to target specific disease states while minimizing off-target effects. L-N⁶-(1-iminoethyl)lysine (L-NIL) has emerged as a valuable research tool and a potential therapeutic agent due to its preferential inhibition of iNOS.[1]

Quantitative Selectivity Profile of L-NIL

L-NIL exhibits a moderate to high selectivity for the iNOS isoform over both nNOS and eNOS. The following tables summarize the available quantitative data on the inhibitory potency of L-NIL against different NOS isoforms. It is important to note that the majority of comprehensive selectivity data comes from studies on non-human isoforms.

Table 1: IC₅₀ Values of L-NIL for NOS Isoforms

NOS IsoformSpeciesIC₅₀ (μM)Reference(s)
iNOSMouse (miNOS)3.3[2][3]
nNOSRat (rcNOS)92[2]
iNOS (in intact cells)Mouse (macrophages)0.4 ± 0.1[4]

IC₅₀: The half maximal inhibitory concentration. miNOS: murine inducible NOS; rcNOS: rat brain constitutive NOS.

Table 2: Inactivation Rate Constants of L-NIL for NOS Isoforms

NOS IsoformApparent Second-Order Inactivation Rate Constant (mM⁻¹ min⁻¹)Reference(s)
iNOS31.5[5]
nNOS0.79[5]

These data collectively demonstrate that L-NIL is a potent inhibitor of iNOS, with significantly lower activity against the constitutive isoforms, nNOS and eNOS. One study highlights a 28-fold greater selectivity for murine iNOS over rat nNOS.[2]

Experimental Protocols

The determination of the selectivity profile of NOS inhibitors like L-NIL relies on robust and accurate in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.

NOS Activity Assays

NOS activity is typically quantified by measuring the production of either nitric oxide (NO) or its co-product, L-citrulline.

This spectrophotometric assay is based on the principle that NO rapidly oxidizes oxyhemoglobin to methemoglobin, which can be monitored by a change in absorbance.

Principle: The conversion of oxyhemoglobin to methemoglobin by NO results in a characteristic shift in the Soret peak of the hemoglobin spectrum. The rate of this conversion is proportional to the rate of NO production by NOS.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT, 100 µM NADPH, 10 µM FAD, 10 µM FMN, and 10 µM (6R)-tetrahydrobiopterin (BH4).

    • Oxyhemoglobin Solution: Prepare a stock solution of bovine hemoglobin in water. Reduce the hemoglobin by adding a slight molar excess of sodium dithionite, followed by removal of the dithionite by gel filtration over a Sephadex G-25 column equilibrated with the assay buffer. The final concentration should be determined spectrophotometrically.

    • Substrate Solution: 10 mM L-arginine in water.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of L-NIL in water.

  • Assay Procedure:

    • In a temperature-controlled cuvette (37°C), add the assay buffer, oxyhemoglobin solution (final concentration ~5 µM), and the purified NOS enzyme (nNOS, eNOS, or iNOS).

    • To determine the inhibitory effect, add varying concentrations of L-NIL to the cuvette and pre-incubate for a defined period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the L-arginine solution (final concentration typically near the Km of the respective isoform).

    • Immediately monitor the change in absorbance at 401 nm (for methemoglobin formation) or the decrease in absorbance at 421 nm (for oxyhemoglobin consumption) over time using a spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of L-NIL compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the L-NIL concentration to determine the IC₅₀ value.

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using [³H]L-arginine or [¹⁴C]L-arginine as a substrate, the amount of radiolabeled L-citrulline formed can be quantified, which is directly proportional to the enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and a protease inhibitor cocktail.

    • Reaction Buffer: 50 mM HEPES, pH 7.4, containing 1 mM NADPH, 1.25 mM CaCl₂, 10 µg/mL calmodulin, 10 µM FAD, 10 µM FMN, and 10 µM BH4.

    • Substrate Mix: A solution containing unlabeled L-arginine and a known amount of [³H]L-arginine or [¹⁴C]L-arginine.

    • Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.

    • Resin: Dowex AG 50W-X8 resin (sodium form), prepared as a 1:1 slurry in water.

  • Enzyme Preparation:

    • Homogenize tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. The supernatant contains the crude NOS enzyme. Alternatively, use purified recombinant NOS isoforms.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and varying concentrations of L-NIL.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the substrate mix.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop buffer.

    • Apply the reaction mixture to a column containing the Dowex resin. The resin binds the unreacted [³H]L-arginine, while the [³H]L-citrulline flows through.

    • Collect the eluate and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.

    • Determine the IC₅₀ value for L-NIL as described for the hemoglobin capture assay.

This colorimetric assay measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO.

Principle: NO is rapidly oxidized to nitrite and nitrate (NO₃⁻). Nitrate can be reduced to nitrite, and the total nitrite is then detected by the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.

Detailed Protocol:

  • Reagent Preparation:

    • Griess Reagent: A two-part reagent consisting of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Nitrate Reductase: For measuring total NO production (nitrite + nitrate).

    • Nitrite Standard Solutions: A series of known concentrations of sodium nitrite for generating a standard curve.

  • Sample Collection:

    • Collect cell culture supernatants or other biological fluids where NO production is being assessed.

  • Assay Procedure:

    • Nitrate Reduction (Optional): If measuring total NO production, incubate the samples with nitrate reductase according to the manufacturer's instructions to convert nitrate to nitrite.

    • In a 96-well plate, add the samples (and nitrite standards) to the wells.

    • Add Solution A of the Griess reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

    • Determine the nitrite concentration in the samples from the standard curve.

    • To assess inhibition by L-NIL, cells are pre-treated with varying concentrations of the inhibitor before stimulation of iNOS expression (e.g., with lipopolysaccharide and interferon-gamma). The IC₅₀ is determined from the dose-response curve.

Radioligand Binding Assay for Determining Inhibitor Affinity (Ki)

This assay directly measures the binding of an inhibitor to the NOS enzyme.

Principle: A radiolabeled ligand with known affinity for the active site of NOS is incubated with the enzyme in the presence of varying concentrations of a competitive inhibitor (L-NIL). The displacement of the radioligand by the inhibitor is measured, allowing for the determination of the inhibitor's binding affinity (Ki).

Detailed Protocol:

  • Reagent Preparation:

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors.

    • Radioligand: A suitable radiolabeled NOS inhibitor, such as [³H]Nω-nitro-L-arginine ([³H]L-NA) or a similar high-affinity ligand.

    • Unlabeled Competitor (for non-specific binding): A high concentration of a non-radiolabeled NOS inhibitor (e.g., L-NAME).

    • Inhibitor Stock Solution: A concentrated stock solution of L-NIL.

  • Membrane/Enzyme Preparation:

    • Use purified recombinant NOS isoforms or membrane preparations from cells overexpressing the specific NOS isoform.

  • Assay Procedure:

    • In a series of tubes, combine the enzyme preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of L-NIL.

    • Include control tubes for total binding (no L-NIL) and non-specific binding (with an excess of the unlabeled competitor).

    • Incubate the mixtures to allow binding to reach equilibrium.

    • Separate the bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the enzyme-ligand complex.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each L-NIL concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the L-NIL concentration to generate a competition curve.

    • Determine the IC₅₀ value from this curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanism of Action

The selective inhibition of iNOS by L-NIL has significant downstream effects on cellular signaling cascades.

The NO/cGMP Signaling Pathway

Nitric oxide produced by NOS isoforms activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a key second messenger.

NO_cGMP_Pathway L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline + NO Nitric Oxide (NO) NOS->NO sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream activates Physiological_Effects Physiological Effects (e.g., Vasodilation) Downstream->Physiological_Effects

Caption: The canonical Nitric Oxide (NO) - cyclic Guanosine Monophosphate (cGMP) signaling pathway.

Mechanism of L-NIL Inhibition of iNOS

L-NIL acts as a competitive inhibitor at the L-arginine binding site of iNOS. Furthermore, studies suggest that under catalytic turnover conditions, L-NIL can lead to the inactivation of iNOS by targeting the heme prosthetic group within the enzyme's active site.[6] This results in the loss of the heme group and disassembly of the active iNOS dimer into inactive monomers.

L_NIL_Mechanism L_Arginine L-Arginine iNOS_dimer Active iNOS Dimer (with Heme) L_Arginine->iNOS_dimer binds NO_production NO Production iNOS_dimer->NO_production catalyzes iNOS_inactivated Inactive iNOS (Heme alteration/loss) iNOS_dimer->iNOS_inactivated inactivates (turnover-dependent) L_NIL L-NIL L_NIL->iNOS_dimer binds competitively iNOS_inactivated->NO_production inhibits iNOS_monomers Inactive Monomers iNOS_inactivated->iNOS_monomers disassembles to

Caption: Mechanism of L-NIL-mediated inhibition and inactivation of the iNOS enzyme.

Downstream Signaling Effects of L-NIL Mediated iNOS Inhibition

By selectively blocking the overproduction of NO from iNOS in inflammatory conditions, L-NIL can modulate downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. For instance, in monosodium urate-induced inflammation, L-NIL has been shown to decrease the phosphorylation and activation of ERK1/2 and p38 MAPKs.

L_NIL_Downstream_Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, MSU) Cell_Activation Macrophage/Cell Activation Inflammatory_Stimuli->Cell_Activation iNOS_Expression iNOS Expression and Activation Cell_Activation->iNOS_Expression NO_Production Excess NO Production iNOS_Expression->NO_Production L_NIL L-NIL L_NIL->iNOS_Expression inhibits MAPK_Activation MAPK Pathway Activation (p-ERK1/2, p-p38) NO_Production->MAPK_Activation contributes to Inflammatory_Response Pro-inflammatory Cytokine Production & Inflammation NO_Production->Inflammatory_Response MAPK_Activation->Inflammatory_Response

Caption: L-NIL's impact on downstream MAPK signaling by inhibiting iNOS-derived NO production.

Conclusion

L-N⁶-(1-iminoethyl)lysine is a well-characterized, potent, and selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Its selectivity provides a valuable tool for dissecting the specific roles of iNOS in various physiological and pathological contexts. The experimental protocols detailed in this guide offer robust methods for quantifying its inhibitory activity and selectivity. Furthermore, the visualization of its mechanism and downstream signaling effects underscores its potential for therapeutic intervention in inflammatory and other iNOS-mediated diseases. Further research, particularly with human NOS isoforms, will continue to refine our understanding of L-NIL's selectivity profile and its therapeutic utility.

References

L-NIL Hydrochloride: A Technical Guide to its Role in Nitric Oxide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This document provides a comprehensive overview of its mechanism of action, its application in experimental settings, and its impact on key nitric oxide (NO) signaling pathways.

Introduction to this compound and Nitric Oxide Synthase

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neuronal communication.

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in endothelial cells, it is essential for maintaining vascular tone and cardiovascular homeostasis.

  • Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced in various cell types, including macrophages and smooth muscle cells, in response to pro-inflammatory stimuli such as cytokines and bacterial lipopolysaccharide (LPS). Once expressed, iNOS produces large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to tissue damage in chronic inflammatory conditions.

This compound is a small molecule inhibitor that exhibits significant selectivity for the iNOS isoform. This selectivity makes it a valuable tool for dissecting the specific roles of iNOS in various biological processes and a potential therapeutic agent for diseases characterized by iNOS-driven pathology.

Mechanism of Action and Quantitative Data

L-NIL acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby preventing the synthesis of NO. Its selectivity for iNOS is a key feature that distinguishes it from other non-selective NOS inhibitors like L-NAME.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against the three NOS isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

NOS IsoformSpecies/Cell LineIC50 (μM)Selectivity (Fold vs. iNOS)Reference(s)
iNOS Mouse (miNOS)3.3-[1][2][3]
Human (DLD-1 cells)0.13 - 2.8-[1]
General0.4 - 3.3-[4][5][6]
nNOS Rat Brain (rcNOS)92~28-fold less sensitive[1][3][7]
General17 - 92~5 to 28-fold less sensitive[4][5][6]
eNOS General8 - 38~2.4 to 11.5-fold less sensitive[4][5][6]

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate nitric oxide signaling.

Preparation of this compound Stock Solutions

Proper preparation of this compound solutions is critical for experimental success.

  • Aqueous Stock Solution: this compound is soluble in water and aqueous buffers like PBS (pH 7.2) at concentrations up to 30-50 mg/mL.[8] To prepare a stock solution, dissolve the crystalline solid directly in the desired aqueous buffer. It is recommended to not store aqueous solutions for more than one day.[8]

  • Organic Stock Solution: this compound is also soluble in organic solvents such as DMSO and ethanol.[8] For a high-concentration stock, dissolve the compound in DMSO (e.g., at 10-15 mg/mL).[8] This stock can then be further diluted into aqueous buffers or cell culture media for experiments. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.

In Vitro NOS Inhibition Assay (Citrulline Assay)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified NOS enzyme or tissue/cell homogenate

  • L-[³H]arginine

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • This compound stock solution

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Cation exchange resin (e.g., Dowex AG 50W-X8)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, NADPH, calmodulin (if applicable), BH4, and L-[³H]arginine.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme or tissue/cell homogenate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

  • Separation of L-citrulline: Apply the reaction mixture to a column containing cation exchange resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

  • Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of L-[³H]citrulline produced and determine the inhibitory effect of L-NIL at different concentrations to calculate the IC50 value.

Measurement of Nitric Oxide Production in Macrophages (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound stock solution

  • Cell culture medium (phenol red-free is recommended)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well microplate and plate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment with L-NIL: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation with LPS: Induce iNOS expression and NO production by adding LPS (e.g., 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[9]

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of L-NIL in vivo.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (e.g., 1% in saline)

  • This compound solution for injection (e.g., dissolved in saline)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the experimental conditions.

  • L-NIL Administration: Administer this compound (e.g., 5-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes before the carrageenan challenge.[10]

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar region of one hind paw. The contralateral paw can be injected with saline as a control.

  • Measurement of Edema: Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the paw swelling in the L-NIL-treated group to the vehicle-treated group.

Western Blot Analysis of iNOS Expression

This technique is used to determine the effect of L-NIL on the protein levels of iNOS in cells or tissues.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibody against iNOS

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues treated with or without an inflammatory stimulus (e.g., LPS) and L-NIL.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against iNOS overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of iNOS protein. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.[11][12]

Signaling Pathways and Visualizations

This compound's selective inhibition of iNOS allows for the targeted investigation of specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by L-NIL.

The iNOS-NF-κB Inflammatory Signaling Pathway

In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated, leading to the expression of iNOS. The resulting high levels of NO can have both beneficial (pathogen killing) and detrimental (pro-inflammatory) effects. L-NIL directly inhibits the enzymatic activity of iNOS, thereby blocking the downstream effects of excessive NO production.

iNOS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine Inflammation Inflammatory Response NO->Inflammation L_NIL This compound L_NIL->iNOS_protein Inhibits

Caption: The iNOS-NF-κB signaling pathway and the inhibitory action of L-NIL.

Downstream Signaling of Nitric Oxide: The cGMP Pathway

One of the primary downstream targets of NO is soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and other effectors, resulting in various physiological responses such as smooth muscle relaxation. By inhibiting NO production from iNOS, L-NIL can prevent the overactivation of this pathway in inflammatory settings.

NO_cGMP_Pathway iNOS iNOS NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response GMP GMP PDEs->GMP L_NIL This compound L_NIL->iNOS Inhibits

Caption: Downstream NO/cGMP signaling pathway modulated by L-NIL's inhibition of iNOS.

Experimental Workflow: In Vitro Assessment of L-NIL Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of L-NIL in an in vitro cell-based assay.

Experimental_Workflow Start Start: Seed Macrophages Pretreat Pre-treat with L-NIL or Vehicle Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate (24-48h) Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Griess Griess Assay for NO (Supernatant) Collect->Griess Western Western Blot for iNOS (Cell Lysate) Collect->Western Data_Analysis Data Analysis: Compare Treated vs. Control Griess->Data_Analysis Western->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for in vitro analysis of L-NIL.

Conclusion

This compound is a powerful and selective tool for investigating the role of inducible nitric oxide synthase in health and disease. Its ability to specifically inhibit iNOS allows researchers to delineate the contributions of this isoform to complex biological processes, particularly in the context of inflammation and immunity. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of nitric oxide signaling. Further research into the therapeutic potential of L-NIL and other selective iNOS inhibitors holds promise for the development of novel treatments for a range of inflammatory disorders.

References

Methodological & Application

L-NIL Hydrochloride In Vivo Experimental Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo use of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS).

L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and disease states.[1][2][3][4][5][6][7] Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for investigating the specific role of iNOS in vivo.[1][3][4][5][7] This document outlines established experimental protocols and presents key quantitative data from various in vivo models.

Data Presentation

This compound In Vivo Dosage and Administration

The following table summarizes the dosages and administration routes of this compound used in various animal models.

Animal ModelSpeciesThis compound DoseAdministration RouteReference
Burn InjuryRat60 mg/kg, twice dailyIntraperitoneal (i.p.)[8][9]
Renal Ischemia-ReperfusionMouse10 and 30 mg/kgIntraperitoneal (i.p.)[10][11][12][13]
Sepsis (CLP)Mouse10 and 30 mg/kgIntraperitoneal (i.p.)[11][12][13]
Gentamicin-Induced Acute Tubular NecrosisRat3 mg/kgIntraperitoneal (i.p.)[14]
Carrageenan-Induced Paw EdemaRat5-25 mg/kgIntraperitoneal (i.p.)[15]
Quantitative Effects of this compound In Vivo

This table presents the observed quantitative effects of this compound in different in vivo models.

Animal ModelParameter MeasuredEffect of this compoundReference
Burn InjuryGlycogen Synthase Kinase-3β (GSK-3β) activityReverted the burn-induced increase in GSK-3β activity.[8][9]
Renal Ischemia-ReperfusionPlasma Neutrophil Gelatinase-Associated Lipocalin (NGAL)Significantly lower compared to vehicle-treated mice.[10]
Renal Ischemia-ReperfusionToll-like receptor 4 (TLR4) and Interleukin-1β (IL-1β) protein contentSignificant decrease.[10][11][12][13]
Gentamicin-Induced Acute Tubular NecrosisPlasma Nitric Oxide (NO) levelDecrease in plasma NO level.[14]
Carrageenan-Induced Paw EdemaLate phase paw edemaDose-related inhibition.[15]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[2] For intraperitoneal injections, it can be dissolved in sterile phosphate-buffered saline (PBS) or 0.9% saline.[2][11][13] A stock solution can be prepared and further diluted to the desired concentration for administration. It is recommended to prepare fresh solutions for each experiment.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Groups:

    • Control group (vehicle treatment)

    • Carrageenan group (vehicle treatment + carrageenan)

    • L-NIL treated group (this compound + carrageenan)

  • Procedure:

    • Administer this compound (5-25 mg/kg, i.p.) or vehicle 30 minutes before carrageenan injection.[15]

    • Induce edema by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.[15][16][17][18][19]

    • Measure the paw volume or thickness at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer or calipers.

  • Endpoint: The increase in paw volume is an indicator of inflammation. The percentage of inhibition of edema by L-NIL treatment is calculated.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model mimics human polymicrobial sepsis.

  • Animals: Male BALB/c or C57BL/6 mice (20-25 g) are suitable for this model.[11][12][13]

  • Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., ketamine/xylazine).

  • Procedure:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

    • Puncture the ligated cecum with a needle (e.g., 22-gauge). The size of the needle will also influence the severity of the resulting sepsis.[20][21][22]

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.[20][21][22]

    • Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).[20]

  • L-NIL Administration: Administer this compound (10 or 30 mg/kg, i.p.) at the end of the CLP procedure and again at 6 hours after the induction of sepsis.[11][12][13]

  • Endpoints: Monitor survival rates, bacterial load in peritoneal fluid and blood, and systemic inflammatory markers (e.g., cytokines, chemokines).

Renal Ischemia-Reperfusion (I/R) Injury in Mice

This model is used to study acute kidney injury.

  • Animals: Male BALB/c mice (20-25 g) are commonly used.[10][11][12][13]

  • Anesthesia: Anesthetize the mice and maintain them on a heating pad to prevent hypothermia.

  • Procedure:

    • Perform a midline or flank incision to expose the renal pedicles.[23][24]

    • Induce ischemia by clamping the renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).

    • Remove the clamps to allow reperfusion.

    • Close the incision.

  • L-NIL Administration: A bolus of this compound (e.g., 10 mg/kg, i.p.) can be administered before the I/R challenge, with an additional injection immediately after surgery.[10]

  • Endpoints: Assess renal function by measuring serum creatinine and blood urea nitrogen (BUN) at various time points after reperfusion. Histological analysis of the kidneys can be performed to evaluate tissue damage.

Signaling Pathways and Experimental Workflows

iNOS-Mediated Inflammatory Signaling Pathway

This compound acts by selectively inhibiting the iNOS enzyme, which is responsible for the production of large amounts of nitric oxide (NO) during inflammation. This excess NO contributes to tissue damage and the inflammatory cascade. The diagram below illustrates the central role of iNOS in inflammation and the point of intervention for L-NIL.

iNOS_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Activation Inflammatory_Stimuli->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation & Tissue Damage NO->Inflammation L_NIL This compound L_NIL->iNOS_Protein Inhibition

Caption: iNOS signaling pathway and L-NIL inhibition.

Experimental Workflow for In Vivo Studies with this compound

The following diagram outlines a general workflow for conducting in vivo experiments with this compound.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Sepsis, I/R) Grouping Animal Grouping (Control, Vehicle, L-NIL) Animal_Model->Grouping LNIL_Prep L-NIL Preparation (Dissolution in Saline) Grouping->LNIL_Prep Administration L-NIL Administration (e.g., i.p. injection) Grouping->Administration LNIL_Prep->Administration Induction Induction of Disease (e.g., CLP, Clamping) Administration->Induction Monitoring Monitoring & Data Collection (e.g., Survival, Blood Samples) Induction->Monitoring Analysis Endpoint Analysis (Biochemical, Histological) Monitoring->Analysis

Caption: General workflow for L-NIL in vivo experiments.

TLR4 Signaling Pathway in Sepsis and L-NIL's Indirect Effect

In sepsis models like CLP, bacterial lipopolysaccharide (LPS) is a key inflammatory trigger that activates Toll-like receptor 4 (TLR4). This activation leads to a downstream cascade that includes the induction of iNOS. By inhibiting iNOS, this compound can mitigate some of the detrimental effects of TLR4 activation.

TLR4_Pathway LPS LPS (Lipopolysaccharide) TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88-Dependent Pathway TLR4_MD2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines iNOS_Induction iNOS Induction NFkB->iNOS_Induction Sepsis Sepsis Pathophysiology Cytokines->Sepsis NO Excess NO Production iNOS_Induction->NO NO->Sepsis L_NIL This compound L_NIL->iNOS_Induction Inhibits downstream effect

Caption: TLR4 signaling and L-NIL's point of influence.

References

Application Notes and Protocols for L-NIL Hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL HCl), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in various cell culture assays. This document outlines its mechanism of action, provides quantitative data for its effects, and offers step-by-step experimental procedures for assessing its anti-inflammatory and anti-cancer properties.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] There are three main isoforms of nitric oxide synthase (NOS) that produce NO: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions, iNOS is typically expressed in response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, leading to the production of large amounts of NO that can contribute to inflammation and tissue damage.[2]

L-NIL hydrochloride is a selective inhibitor of iNOS, making it a valuable tool for studying the role of iNOS in various diseases.[3] Its selectivity allows researchers to dissect the specific contributions of iNOS-derived NO in cellular processes without significantly affecting the functions of nNOS and eNOS.

Mechanism of Action

This compound acts as a competitive inhibitor of iNOS by binding to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. It exhibits significantly higher selectivity for iNOS over eNOS and nNOS.[4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various cell culture-based assays.

Table 1: Inhibitory Potency of this compound on NOS Isoforms

NOS IsoformIC50 ValueCell/SystemReference
Mouse iNOS3.3 µMEnzyme Assay[4]
Rat brain cNOS92 µMEnzyme Assay[4]
Mouse RAW 264.7 iNOS7 µM, 28.29 µMLPS-stimulated cells[5]

Table 2: Effects of this compound on Cell Viability and Nitric Oxide Production

Cell LineAssayTreatment ConditionsObserved EffectReference
RAW 264.7Griess AssayLPS (1 µg/mL) + L-NILDose-dependent inhibition of NO production[1][6]
Hepatocytes (co-cultured with Kupffer cells)Griess AssayLPS (50 µg/mL) + L-NILInhibition of nitrite/nitrate levels[7]
RAW 264.7MTT AssayL-NIL with or without LPS (1 µg/mL)No significant effect on cell viability at effective inhibitory concentrations[8]
U87-MG (Glioblastoma)Clonogenic Survival AssayL-NIL (500 µM, 1000 µM)Significant decrease in clonogenic survival

Experimental Protocols

Here are detailed protocols for key experiments using this compound in cell culture.

Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[1][9]

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve L-NIL).

    • Pre-incubate the cells with this compound for 1-2 hours.[9]

  • LPS Stimulation:

    • Following pre-incubation with L-NIL, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control wells.[1]

    • Incubate the plate for an additional 18-24 hours.[1][9]

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 100 µL of Griess reagent to each well containing the supernatant and the standards.[1]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U87-MG, MCF-7, A549)

  • Appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for a few minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the floating and adherent cells.

    • Wash the cells twice with cold PBS.[10]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of iNOS Inhibition by this compound

iNOS_Inhibition_Pathway LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway iNOS_gene iNOS Gene Transcription NFkB_pathway->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO    L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation L_NIL L-NIL HCl L_NIL->iNOS_protein Inhibits

Caption: L-NIL HCl inhibits the iNOS enzyme, blocking NO production.

Experimental Workflow for Anti-Inflammatory Assay

Anti_Inflammatory_Workflow start Start seed_cells Seed RAW 264.7 Cells (96-well plate, 24h) start->seed_cells pretreat Pre-treat with L-NIL HCl (1-2h) seed_cells->pretreat stimulate Stimulate with LPS (18-24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure analyze Analyze Data measure->analyze end End analyze->end Apoptosis_Assay_Logic Cell_States Cell State Viable Early Apoptosis Late Apoptosis/Necrosis Staining_Results Staining Result Annexin V- PI- Annexin V+ PI- Annexin V+ PI+ Cell_States:e->Staining_Results:w

References

L-NIL Hydrochloride: Application Notes and Protocols for Studying Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal to the inflammatory cascade. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases. L-NIL provides a valuable pharmacological tool for investigating the role of iNOS in various inflammation models, both in vitro and in vivo. These application notes provide detailed protocols for utilizing this compound in common inflammation models and for assessing its inhibitory effects on iNOS activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory process is nitric oxide (NO), produced by a family of nitric oxide synthase (NOS) enzymes. While the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), are involved in physiological signaling, the inducible isoform (iNOS) is primarily expressed during inflammation and produces large, sustained amounts of NO. This high output of NO can contribute to tissue damage and the perpetuation of the inflammatory response.

This compound is a selective inhibitor of iNOS, exhibiting significantly higher potency for iNOS compared to nNOS and eNOS.[1] This selectivity makes it an excellent tool for dissecting the specific contributions of iNOS to inflammatory processes without confounding effects from the inhibition of constitutive NOS isoforms. This document outlines the mechanism of action of L-NIL and provides detailed protocols for its application in established in vivo and in vitro models of inflammation.

Mechanism of Action

This compound acts as a competitive inhibitor of the L-arginine binding site on the iNOS enzyme.[2] By binding to the active site, it prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide. The selectivity of L-NIL for iNOS is a key advantage in experimental settings, allowing for the targeted investigation of iNOS-mediated pathological effects.

Signaling Pathway of iNOS Induction and Inhibition by L-NIL

iNOS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNy IFN-γ IFNyR IFN-γR IFNy->IFNyR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNyR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT1 STAT1 JAK->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc translocates iNOS_protein iNOS Protein Citrulline L-Citrulline iNOS_protein->Citrulline NO Nitric Oxide (NO) iNOS_protein->NO catalyzes Arginine L-Arginine Arginine->iNOS_protein L_NIL L-NIL L_NIL->iNOS_protein inhibits iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription STAT1_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_mRNA->iNOS_protein translation

Caption: iNOS induction pathway and L-NIL inhibition.

Quantitative Data

The efficacy of this compound has been quantified in various systems. The following tables summarize key data for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterSpecies/Cell TypeValueReference(s)
IC₅₀ (iNOS) Mouse Macrophages3.3 µM[3][4]
IC₅₀ (nNOS) Rat Brain92 µM[3]
Selectivity (nNOS/iNOS) -~28-fold[3]

Table 2: In Vivo Efficacy of this compound in Inflammation Models

Inflammation ModelAnimal ModelThis compound DoseRoute of AdministrationKey FindingsReference(s)
Carrageenan-Induced Paw Edema Rat5-25 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of late-phase edema[1]
LPS-Induced Endotoxemia Mouse10-30 mg/kgIntraperitoneal (i.p.)Reduced plasma inflammatory markers[3][4]
Burn Injury Rat60 mg/kg (twice daily)Intraperitoneal (i.p.)Reversed burn-induced biochemical changes in skeletal muscle[5][6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is soluble in aqueous solutions.[7] For in vivo studies, it is recommended to prepare fresh solutions daily.

Materials:

  • This compound powder

  • Sterile phosphate-buffered saline (PBS), pH 7.2 or sterile 0.9% saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Determine the required concentration of this compound based on the desired dose (mg/kg) and the injection volume.

  • Weigh the appropriate amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of sterile PBS or saline to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • The solution is now ready for intraperitoneal (i.p.) injection.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of test compounds.[1][8][9][10][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound solution (prepared as described above)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., vehicle control, L-NIL treated groups at different doses, positive control like indomethacin).

  • Thirty minutes before inducing inflammation, administer this compound or the vehicle (saline or PBS) via intraperitoneal injection.[1]

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

  • The percentage inhibition of edema for the treated groups can be calculated relative to the vehicle control group.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model mimics systemic inflammation and is useful for studying the role of iNOS in sepsis and cytokine storms.[12][13][14][15][16]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • This compound solution

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)

  • Sterile saline

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Protocol:

  • Acclimatize the mice for at least one week.

  • Group the animals (e.g., saline control, LPS + vehicle, LPS + L-NIL).

  • Administer this compound or vehicle (i.p.) 30 minutes to 1 hour before the LPS challenge.

  • Inject LPS (e.g., 1-5 mg/kg) intraperitoneally to induce endotoxemia.

  • At a predetermined time point (e.g., 2, 4, or 6 hours) after LPS injection, collect blood samples via cardiac puncture or another appropriate method.

  • Centrifuge the blood to separate the plasma.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitrite/nitrate in the plasma using appropriate assay kits.

In Vitro Assay: iNOS Inhibition in RAW 264.7 Macrophages

This assay is used to determine the direct inhibitory effect of L-NIL on iNOS activity in a cellular context.[17][18][19][20][21]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • LPS from E. coli

  • Recombinant murine interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent system for nitrite measurement

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound.

  • Pre-incubate the cells with L-NIL for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression and activity. Include unstimulated and stimulated control wells without L-NIL.

  • Incubate the plate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess assay according to the manufacturer's instructions. Briefly, this involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculate the percentage of iNOS inhibition by L-NIL at each concentration relative to the stimulated control.

Experimental Workflow for In Vivo Inflammation Model

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurement (e.g., paw volume) grouping->baseline treatment Administer L-NIL or Vehicle (i.p.) baseline->treatment induction Induce Inflammation (e.g., Carrageenan or LPS) treatment->induction -30 min monitoring Monitor Animal Health and Measure Inflammatory Response (e.g., edema, cytokine levels) induction->monitoring data_collection Collect Samples (e.g., blood, tissue) monitoring->data_collection analysis Analyze Data (e.g., % inhibition, statistical tests) data_collection->analysis conclusion Draw Conclusions analysis->conclusion

Caption: General workflow for in vivo studies.

Conclusion

This compound is a powerful and selective tool for elucidating the role of iNOS in inflammatory processes. The protocols provided herein offer a starting point for researchers to investigate the effects of iNOS inhibition in relevant in vivo and in vitro models of inflammation. Careful experimental design and adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of iNOS inhibition in inflammatory diseases.

References

Application Notes: L-N6-(1-iminoethyl)lysine (L-NIL) in Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-N6-(1-iminoethyl)lysine (L-NIL) is a potent and selective small molecule inhibitor of inducible nitric oxide synthase (iNOS or NOS2).[1][2][3] Unlike other nitric oxide synthase isoforms, such as neuronal NOS (nNOS or NOS1) and endothelial NOS (eNOS or NOS3), which are constitutively expressed and produce low levels of nitric oxide (NO) for physiological signaling, iNOS is typically expressed in immune cells like macrophages following exposure to inflammatory stimuli.[4][5] The high-output NO production by iNOS is a key element of the innate immune response but is also implicated in the pathophysiology of various inflammatory diseases and cancer.[6][7] L-NIL's selectivity for iNOS makes it an invaluable tool for dissecting the specific roles of iNOS-derived NO in complex immunological processes.[1]

Mechanism of Action

L-NIL acts as a competitive antagonist of iNOS.[8] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide and L-citrulline.[4] The inhibition of iNOS by L-NIL effectively reduces the high concentrations of NO produced during inflammatory responses, which can have diverse downstream effects, including modulation of signaling pathways, reduction of nitrosative stress, and alteration of immune cell function.[9][10]

cluster_0 Immune Cell (e.g., Macrophage) stimuli Inflammatory Stimuli (LPS, IFN-γ) nfkb NF-κB Activation stimuli->nfkb inos_gene iNOS Gene Transcription nfkb->inos_gene inos_protein iNOS Enzyme inos_gene->inos_protein no Nitric Oxide (NO) + L-Citrulline inos_protein->no Catalysis arginine L-Arginine arginine->inos_protein Substrate downstream Downstream Effects (Vasodilation, Cytotoxicity, Immunomodulation) no->downstream lnil L-NIL lnil->inos_protein Competitive Inhibition

Caption: Mechanism of L-NIL as a competitive inhibitor of iNOS.

Key Applications in Immunology

Cancer Immunology and Immunotherapy

High iNOS expression in the tumor microenvironment (TME) is often associated with poor clinical prognosis.[9] NO produced in the TME can promote tumor growth by increasing angiogenesis, suppressing apoptosis, and promoting immune evasion.[8][10]

  • Modulating the Tumor Microenvironment: L-NIL treatment has been shown to inhibit melanoma growth in preclinical models by reducing iNOS-derived NO.[8][9] This inhibition leads to decreased tumor microvessel density and an increase in apoptotic tumor cells.[9][10]

  • Enhancing Chemotherapy: L-NIL can synergize with conventional chemotherapy agents like cisplatin. By downregulating the anti-apoptotic protein Bcl-2, L-NIL increases tumor cell susceptibility to cisplatin-mediated death.[9]

  • Promoting Anti-Tumor Macrophage Polarization: iNOS-derived NO can suppress the differentiation of pro-inflammatory, anti-tumor M1 macrophages.[11][12] By inhibiting iNOS, L-NIL promotes the polarization of macrophages towards the M1 phenotype, enhancing anti-tumor immunity.[11] In a melanoma vaccine model, L-NIL treatment increased the percentage of M1 macrophages in the TME and reduced tumor size.[11]

cluster_M0 Macrophage cluster_NO iNOS/NO Feedback Loop M0 M0 (Naive) M1 M1 Phenotype (Anti-Tumor) M0->M1 LPS/IFN-γ M2 M2 Phenotype (Pro-Tumor) M0->M2 IL-4/IL-13 iNOS iNOS Expression (in M1) NO High NO Production iNOS->NO IRF5 IRF5 Nitration NO->IRF5 IRF5->M1 Suppresses M1 Polarization LNIL L-NIL LNIL->iNOS Inhibits

Caption: L-NIL promotes M1 macrophage polarization by inhibiting iNOS.

Inflammation and Autoimmune Disease

iNOS plays a critical role in the pathophysiology of acute and chronic inflammation. L-NIL is used to study the effects of iNOS inhibition in various inflammatory models.

  • Bacterial Infection Models: In mice immunized with Actinobacillus actinomycetemcomitans lipopolysaccharide (LPS), L-NIL treatment suppressed serum NO and splenic iNOS activity.[13] This shifted the immune response towards a protective T helper 1 (Th1)-like immunity, enhancing serum-specific IgG2a and interferon-gamma levels, leading to faster healing.[13]

  • Inflammatory Injury: In models of burn injury, iNOS expression is induced in skeletal muscle, contributing to metabolic derangements. L-NIL administration reversed the activation of glycogen synthase kinase-3β (GSK-3β), a key enzyme in this process, indicating that iNOS is a critical upstream mediator of burn-induced muscle pathology.[14][15]

  • Autoimmunity: Elevated NO production is implicated in the pathogenesis of autoimmune diseases like lupus.[7] While direct studies with L-NIL are varied, its ability to modulate immune responses, such as Th1 polarization, suggests its utility in investigating the role of iNOS in autoimmune models.[13]

T Cell Function

Nitric oxide can modulate T cell responses. High levels of NO can impair Th1 cell migration to inflammatory sites.[4] Studies using iNOS-deficient mice or treatment with L-NIL have shown that this impaired migration is iNOS-dependent, suggesting that L-NIL can be used to study and potentially restore T cell trafficking in inflammatory conditions.[4]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of L-NIL

Enzyme Species IC50 Value Selectivity (vs. iNOS) Reference(s)
iNOS Mouse 3.3 µM - [1][16]
iNOS Human 0.4 - 3.3 µM - [2]
nNOS Rat Brain 92 µM ~28-fold less sensitive [1][16]
eNOS - 8 - 38 µM ~2.4 to 11.5-fold less sensitive [2]

| iNOS | RAW264.7 Cells | 1.55 µM | - |[16] |

Table 2: Exemplary Dosing in Preclinical Models

Model Application Species L-NIL Dose & Route Outcome Reference(s)
Melanoma Xenograft Cancer Therapy Mouse (NOD/SCID) 0.1% or 0.15% in drinking water Inhibited tumor growth, reduced microvessels [8][9][10]
Breast Cancer Xenograft Cancer Therapy Mouse 10 mg/kg (route not specified) Maintained anti-cancer potency of combination therapy [17]
LPS-Induced Inflammation Inflammation Mouse (C57BL/6) 0.1% in drinking water for 48h Blocked LPS-induced NO production [8]
Burn Injury Inflammation Rat (Sprague-Dawley) 60 mg/kg, IP, twice daily for 3 days Reversed GSK-3β activation in skeletal muscle [14]
Renal Ischemia-Reperfusion Inflammation Mouse (Balb/c) 10 and 30 mg/kg, IP Prevented inflammation and oxidative stress [16]

| Carrageenan-Induced Edema | Inflammation | Rat | 5-25 mg/kg, IP | Inhibited late-phase edema and iNOS activity |[18] |

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition in Macrophages

This protocol details how to measure the inhibitory effect of L-NIL on NO production in a macrophage cell line stimulated with LPS and IFN-γ.

step1 1. Cell Seeding Seed RAW264.7 cells in 96-well plate step2 2. L-NIL Pre-treatment Incubate cells with varying L-NIL conc. (e.g., 1-1000 µM) for 1 hr step1->step2 step3 3. Stimulation Add LPS (100 ng/mL) & IFN-γ (25 U/mL) step2->step3 step4 4. Incubation Incubate for 24 hours at 37°C, 5% CO2 step3->step4 step5 5. Griess Assay Collect supernatant. Measure nitrite concentration. step4->step5 step6 6. Analysis Calculate % inhibition and determine IC50 value step5->step6

Caption: Workflow for in vitro iNOS inhibition assay using L-NIL.

Methodology:

  • Cell Culture: Seed RAW264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • L-NIL Treatment: Prepare serial dilutions of L-NIL hydrochloride in culture medium. Remove the old medium from the cells and add the L-NIL solutions. Include a vehicle-only control. Incubate for 1 hour.[16][19]

  • iNOS Induction: Stimulate the cells by adding a combination of Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 25 U/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[16]

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine nitrite concentrations by comparing absorbance values to a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage inhibition of nitrite production for each L-NIL concentration relative to the stimulated control. Plot the results to determine the IC50 value.

Protocol 2: In Vivo Murine Melanoma Xenograft Model

This protocol describes the use of L-NIL administered in drinking water to inhibit tumor growth in an immunodeficient mouse model.[9]

step1 1. Cell Implantation Inject human melanoma cells (e.g., A375) subcutaneously into NOD/SCID mice step2 2. Tumor Growth Allow tumors to establish (e.g., reach 50-100 mm³) step1->step2 step3 3. Treatment Initiation Administer 0.15% L-NIL in drinking water (ad libitum). Control group receives plain water. step2->step3 step4 4. Monitoring Measure tumor volume with calipers 2-3 times per week. Monitor body weight. step3->step4 step5 5. Endpoint Analysis After 14-21 days, sacrifice mice. Harvest tumors for analysis. step4->step5 step6 6. Tissue Processing Fix tumors in formalin for Immunohistochemistry (IHC) (e.g., CD31, Nitrotyrosine) step5->step6

Caption: Workflow for testing L-NIL efficacy in a mouse cancer model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor xenografts.

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ human melanoma cells (e.g., A375 or Mel624) in a volume of 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.[8][9]

  • Tumor Growth and Treatment:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into a control group and a treatment group.

    • Provide the treatment group with drinking water containing 0.1% to 0.15% L-NIL, prepared fresh. The control group receives regular drinking water.[8][10]

  • Monitoring:

    • Measure tumor dimensions with digital calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health status throughout the experiment.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., after 14-21 days or when tumors reach a predetermined size limit), euthanize the mice.

    • Excise the tumors, weigh them, and divide them for different analyses.

  • Downstream Analysis:

    • Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for paraffin embedding. Section the tissue and perform IHC staining for markers of interest such as CD31 (microvessel density), nitrotyrosine (marker of NO activity), and Ki-67 (proliferation).[9][10]

    • Western Blot/Proteomics: Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction to analyze changes in signaling pathways (e.g., Bcl-2 expression).[9]

References

L-NIL Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of neuropathological conditions. Overproduction of nitric oxide (NO) by iNOS is associated with neuroinflammation, excitotoxicity, and neuronal cell death. Consequently, this compound serves as a critical pharmacological tool in neuroscience research to investigate the roles of iNOS in various central nervous system (CNS) disorders and to explore its therapeutic potential. These application notes provide an overview of this compound's properties and detailed protocols for its use in key neuroscience research applications.

Mechanism of Action

This compound is a structural analog of L-arginine, the endogenous substrate for all nitric oxide synthase (NOS) isoforms. It acts as a competitive inhibitor, binding to the active site of iNOS with higher affinity than to neuronal NOS (nNOS) or endothelial NOS (eNOS). This selectivity allows for the targeted investigation of iNOS-mediated pathways, distinguishing them from the physiological roles of the constitutive NOS isoforms.

Data Presentation

Inhibitory Potency of this compound Against NOS Isoforms
ParameteriNOS (inducible)nNOS (neuronal)eNOS (endothelial)Reference(s)
IC₅₀ 0.4 - 3.3 µM17 - 92 µM8 - 38 µM[1][2][3][4][5][6][7]
Selectivity (fold) -~28-fold vs. iNOS-[2][3]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including enzyme source and assay methodology.

Signaling Pathways

The primary signaling pathway affected by this compound is the nitric oxide (NO) pathway, specifically the branch mediated by iNOS. Under pathological conditions such as neuroinflammation, microglia and astrocytes are activated and express iNOS, leading to a surge in NO production. High levels of NO can then lead to the formation of peroxynitrite (ONOO⁻), a highly reactive and neurotoxic species, contributing to neuronal damage.

Nitric Oxide Signaling Pathway and L-NIL Inhibition cluster_0 Neuroinflammatory Stimuli (e.g., LPS) cluster_1 Microglia / Astrocyte cluster_2 Downstream Effects LPS LPS iNOS_Induction iNOS Gene Transcription LPS->iNOS_Induction iNOS_Protein iNOS Protein iNOS_Induction->iNOS_Protein NO_Production Nitric Oxide (NO) iNOS_Protein->NO_Production L_Arginine L-Arginine L_Arginine->NO_Production L_Citrulline L-Citrulline NO_Production->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO_Production->sGC Activates Peroxynitrite Peroxynitrite (ONOO⁻) NO_Production->Peroxynitrite Reacts with O₂⁻ cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects PKG->Physiological_Effects Neurotoxicity Oxidative Stress & Neurotoxicity Peroxynitrite->Neurotoxicity L_NIL This compound L_NIL->iNOS_Protein Inhibits

Caption: this compound inhibits iNOS, blocking pathological NO production.

Experimental Protocols

In Vitro Model of Neuroinflammation: iNOS Induction in Primary Neuronal Cultures

This protocol describes the induction of iNOS in primary cortical neurons using lipopolysaccharide (LPS) and subsequent treatment with this compound to assess its neuroprotective effects.

In Vitro Neuroinflammation Workflow P0 Prepare Primary Cortical Neuron Culture P1 Induce Neuroinflammation (LPS Treatment) P0->P1 P2 Treat with This compound P1->P2 P3 Incubate for 24-48 hours P2->P3 P4 Assess Outcomes: - Cell Viability (MTT Assay) - Nitrite Levels (Griess Assay) - iNOS Expression (Western Blot/IHC) P3->P4

Caption: Workflow for in vitro assessment of this compound's efficacy.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent Kit

  • Antibodies for Western Blot or Immunohistochemistry (anti-iNOS, anti-NeuN, etc.)

Procedure:

  • Cell Culture: Plate primary cortical neurons at a suitable density in multi-well plates coated with poly-L-lysine. Culture the neurons for 7-10 days to allow for maturation.

  • iNOS Induction: To induce neuroinflammation and iNOS expression, treat the neuronal cultures with LPS (1-10 µg/mL) for 24-48 hours.

  • L-NIL Treatment: Co-treat or pre-treat the cultures with varying concentrations of this compound (e.g., 1, 10, 50 µM) at the time of or prior to LPS stimulation.

  • Assessment of Nitric Oxide Production (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess Reagent I and II to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to the cells and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Assessment of iNOS Expression (Immunohistochemistry):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% normal goat serum.

    • Incubate with primary antibody against iNOS overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize using a fluorescence microscope.

In Vivo Model of Inflammatory Pain: Formalin Test

The formalin test is a widely used model of tonic pain with an early neurogenic phase and a late inflammatory phase. This protocol outlines the use of this compound to investigate the role of iNOS in the late phase of formalin-induced pain.

Formalin Test Workflow P0 Administer L-NIL HCl (i.p.) or Vehicle P1 Acclimatize Animal to Observation Chamber P0->P1 P2 Inject Formalin (s.c.) into Hind Paw P1->P2 P3 Record Nociceptive Behavior (Licking/Biting Time) P2->P3 P4 Analyze Early Phase (0-5 min) and Late Phase (15-60 min) P3->P4

Caption: Workflow for assessing the analgesic effect of L-NIL in the formalin test.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Sterile saline

  • Formalin solution (1-5% in saline)

  • Observation chambers with mirrors for unobstructed view of paws

Procedure:

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection 30-60 minutes before the formalin injection.

  • Acclimatization: Place the animals individually in the observation chambers for at least 30 minutes to allow for acclimatization to the testing environment.

  • Formalin Injection: Inject 50 µL of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. Observations are typically divided into two phases:

    • Early Phase: 0-5 minutes post-injection (neurogenic pain).

    • Late Phase: 15-60 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behaviors in the this compound-treated groups with the vehicle-treated group for both phases. A significant reduction in the late phase response would indicate an anti-inflammatory analgesic effect mediated by iNOS inhibition.

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of stroke. This protocol describes the use of this compound to evaluate its neuroprotective effects in this model.

MCAO Workflow P0 Administer L-NIL HCl or Vehicle P1 Induce MCAO (Intraluminal Suture) P0->P1 P2 Reperfusion (Remove Suture) P1->P2 P3 Neurological Deficit Scoring (24h) P2->P3 P4 Measure Infarct Volume (TTC Staining) P3->P4

Caption: Workflow for evaluating the neuroprotective effects of L-NIL in an MCAO model.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Sterile saline

  • 4-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO or shortly after reperfusion).

  • MCAO Surgery:

    • Anesthetize the rat.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 0-5 point scale).

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, sacrifice the animals and harvest the brains.

    • Slice the brain into coronal sections.

    • Incubate the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups. A significant reduction in these parameters indicates a neuroprotective effect.

Conclusion

This compound is an invaluable tool for dissecting the role of iNOS in the pathophysiology of a wide range of neurological disorders. The protocols provided herein offer a framework for investigating its effects in both in vitro and in vivo models of neuroinflammation, pain, and ischemic stroke. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines. Careful experimental design and execution will undoubtedly continue to elucidate the therapeutic potential of selective iNOS inhibition in neuroscience.

References

Preparation of L-NIL Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of L-NIL (L-N6-(1-iminoethyl)lysine) hydrochloride stock solutions, a critical step for researchers investigating the role of inducible nitric oxide synthase (iNOS) in various physiological and pathological processes. L-NIL is a potent and selective inhibitor of iNOS, making it a valuable tool in studies related to inflammation, immunology, and neuroscience.[1][2][3]

Chemical and Physical Properties

L-NIL hydrochloride is supplied as a crystalline solid.[4] Understanding its physical and chemical properties is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C8H17N3O2 • 2HCl[1][2][4]
Formula Weight 260.2 g/mol [1][2][4]
Purity ≥95%[1][4]
Appearance Crystalline solid[4]
Storage Temperature -20°C[1][4][5]
Stability ≥ 4 years (when stored as a solid at -20°C)[1][4]

Solubility Data

The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in various common laboratory solvents is summarized below.

SolventSolubilitySource
Water~50 mg/mL[1][2][4][5]
PBS (pH 7.2)~30 mg/mL[1][2][4]
DMSO~15 mg/mL[1][2][4]
Dimethyl formamide (DMF)~15 mg/mL[1][2][4]
Ethanol~1 mg/mL[1][2][4]

Note: While this compound is soluble in water and aqueous buffers, it is recommended not to store aqueous solutions for more than one day.[4] For longer-term storage, consider preparing stock solutions in organic solvents like DMSO and storing them at -80°C.

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Stock Solution

This protocol is suitable for experiments where the direct use of an aqueous solution is preferred, and the solution will be used shortly after preparation.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q or equivalent) or sterile Phosphate-Buffered Saline (PBS, pH 7.2)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve: Add the appropriate volume of sterile water or PBS to the powder to achieve the desired concentration. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of solvent.

  • Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[6]

  • Sterilize (Optional): If required for your application, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Use Immediately: It is strongly recommended to use aqueous solutions of this compound on the same day they are prepared.[4]

Protocol 2: Preparation of a DMSO Stock Solution for Long-Term Storage

This protocol is recommended for preparing a concentrated stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials with secure caps

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the this compound vial to warm to room temperature.

  • Weigh: In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder. For instance, to prepare a 10 mM stock solution (given FW = 260.2 g/mol ), dissolve 2.602 mg of this compound in 1 mL of DMSO.

  • Mix: Vortex thoroughly until all the solid is dissolved.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Store: Store the aliquots at -80°C. Under these conditions, the stock solution should be stable for up to 6 months.[7]

Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: L-NIL HCl Powder weigh Weigh Powder start->weigh choose_solvent Choose Solvent (Aqueous or Organic) weigh->choose_solvent dissolve Dissolve Powder choose_solvent->dissolve mix Vortex/Sonicate dissolve->mix aliquot Aliquot (for organic stock) mix->aliquot If Organic store Store (-80°C for organic, use immediately for aqueous) mix->store If Aqueous aliquot->store thaw Thaw Aliquot (if applicable) store->thaw Retrieve from Storage dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound stock solution preparation and use.

Safety and Handling Precautions

This compound should be handled with care. It is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[4][8]

  • Ingestion and Inhalation: Do not ingest or inhale.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety information before use.[8]

References

L-NIL Hydrochloride: A Potent Inhibitor of Inducible Nitric Oxide Synthase (iNOS) in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a powerful and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory response of macrophages.[1][2][3] During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by iNOS. While NO is a crucial signaling molecule and a component of the innate immune response, its overproduction is implicated in the pathophysiology of various inflammatory diseases. This compound serves as a valuable research tool for investigating the roles of iNOS and NO in these processes by effectively curtailing their production. This document provides detailed protocols for utilizing this compound to inhibit iNOS in macrophage cell cultures, along with data on its efficacy and a schematic of the relevant signaling pathway.

Data Presentation

The inhibitory activity of this compound on nitric oxide synthase isoforms is summarized below. The data highlights its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS).

Parameter iNOS nNOS eNOS Reference
IC50 0.4-3.3 µM17-92 µM8-38 µM[4][5]
Selectivity (fold) -~28x less sensitive than iNOS-[1][6]

Table 1: Inhibitory Potency and Selectivity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Signaling Pathway

The induction of iNOS in macrophages is a complex process primarily regulated by the NF-κB signaling pathway. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), a signaling cascade is initiated, leading to the activation and nuclear translocation of the NF-κB transcription factor. In the nucleus, NF-κB binds to the promoter region of the NOS2 gene, driving the expression of iNOS. This compound acts directly on the iNOS enzyme, inhibiting its catalytic activity and thereby blocking the production of nitric oxide.

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_protein iNOS Protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Citrulline L-Citrulline LNIL This compound LNIL->iNOS_protein Inhibits iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_mRNA->iNOS_protein Translation

Caption: iNOS signaling pathway in macrophages.

Experimental Protocols

1. Culture and Stimulation of Macrophages to Induce iNOS Expression

This protocol describes the culture of a murine macrophage cell line (e.g., RAW 264.7) and subsequent stimulation to induce the expression of iNOS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Recombinant murine Interferon-gamma (IFN-γ)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates (e.g., 96-well plates)

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Stimulation: The following day, replace the medium with fresh DMEM. To induce iNOS expression, stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL).

  • Incubation: Incubate the stimulated cells for 18-24 hours to allow for maximal iNOS expression and nitric oxide production.

2. Inhibition of iNOS Activity with this compound

This protocol details the application of this compound to stimulated macrophages to inhibit iNOS activity.

Materials:

  • Stimulated macrophage cultures (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in sterile water or PBS). Note: this compound is soluble in water up to 50 mg/ml.[7] Aqueous solutions are best prepared fresh.[7]

  • Fresh culture medium

Procedure:

  • Preparation of L-NIL dilutions: Prepare a series of dilutions of this compound in fresh culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the stimulation medium from the macrophage cultures and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without L-NIL). For determining the IC50, it is common to co-incubate L-NIL with the stimulating agents (LPS and IFN-γ).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

3. Measurement of Nitric Oxide Production using the Griess Assay

The Griess assay is a colorimetric method used to quantify nitrite (NO2-), a stable and quantifiable end-product of NO metabolism in cell culture supernatant.

Materials:

  • Cell culture supernatants from treated and untreated macrophage cultures

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO2) standard solution (for standard curve)

  • 96-well microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from 1 µM to 100 µM.

  • Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Solution A to each well containing the supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of inhibition can be calculated relative to the stimulated, untreated control.

Experimental Workflow

The following diagram illustrates the overall workflow for an experiment designed to assess the inhibitory effect of this compound on iNOS activity in macrophages.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Macrophages (e.g., RAW 264.7) B Adherence (Overnight Incubation) A->B C Stimulate with LPS + IFN-γ B->C E Vehicle Control (Stimulated, no L-NIL) B->E F Unstimulated Control B->F D Treat with varying concentrations of this compound C->D G Incubate for 18-24 hours D->G E->G F->G H Collect Supernatants G->H I Perform Griess Assay H->I J Measure Absorbance at 540 nm I->J K Calculate Nitrite Concentration and % Inhibition J->K

Caption: Workflow for iNOS inhibition assay.

References

Application Notes and Protocols for In Vitro Studies Using L-NIL Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme critical in various physiological and pathological processes, including inflammation and immune responses.[1][2][3][4] These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Mechanism of Action

This compound acts as a competitive inhibitor of iNOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO).[1][4] Its selectivity for iNOS over other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific roles of iNOS in cellular signaling and disease models.[1][2][3]

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound
Target Enzyme/Cell LineAssay TypeIC50 ValueReference
Mouse inducible NOS (miNOS)Enzyme activity assay3.3 µM[1]
Rat brain constitutive NOS (rcNOS)Enzyme activity assay92 µM[1]
Human iNOS (DLD-1 cells)L-citrulline conversion0.28 µM
Human eNOS (HUVEC)L-citrulline conversion2.4 µM
RAW 264.7 (LPS-stimulated)Nitric oxide production7 - 28.29 µM

Note: IC50 values can vary between studies due to differences in assay conditions, cell lines, and reagent sources.

Table 2: Effects of this compound on Cytokine Production in LPS-Stimulated Macrophages
CytokineCell LineL-NIL ConcentrationEffectReference
TNF-αJ77410 - 1000 µMAttenuation[5]
IL-6J77410 - 1000 µMPotentiation[5]

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition Assay in Macrophages

This protocol details the measurement of iNOS inhibition by this compound in a macrophage cell line, such as RAW 264.7, by quantifying nitric oxide production using the Griess assay.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Include a vehicle control (the solvent used to dissolve L-NIL).

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of inhibition of nitric oxide production by this compound compared to the LPS-stimulated control.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on the cells used in the primary assay.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treatment: After the 24-hour incubation period from Protocol 1, remove the supernatant for the Griess assay.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate for 2-4 hours at room temperature in the dark, with gentle shaking.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.

Visualizations

Signaling Pathway of iNOS Inhibition

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Protein Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NO->Cytokines modulates L_NIL L-NIL Hydrochloride L_NIL->iNOS_Protein inhibits

Caption: LPS-induced iNOS expression and NO production pathway.

Experimental Workflow

experimental_workflow start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate pretreat Pre-treat with this compound seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay MTT Assay for Cell Viability incubate->mtt_assay (from remaining cells) griess_assay Griess Assay for NO Measurement collect_supernatant->griess_assay analyze_data Analyze Data griess_assay->analyze_data mtt_assay->analyze_data end End analyze_data->end

References

Application Notes and Protocols: L-NIL Hydrochloride in Sepsis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of sepsis is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). L-N⁶-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of iNOS, making it a valuable tool for investigating the role of iNOS in sepsis and for evaluating potential therapeutic strategies.[1][2][3] L-NIL has demonstrated efficacy in various preclinical models of sepsis by mitigating inflammation, reducing oxidative stress, and improving organ function.[4][5][6][7][8] These application notes provide detailed protocols for the use of this compound in common murine models of sepsis, along with expected outcomes and relevant signaling pathways.

Mechanism of Action

This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS), with an IC50 of approximately 3.3 μM for the mouse enzyme.[1][5][6][7] It shows significantly less activity against the constitutive NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS), with IC50 values in the range of 17-92 μM, making it approximately 28-fold more selective for iNOS.[2][3][5][6][7] In the context of sepsis, inflammatory stimuli such as lipopolysaccharide (LPS) lead to the upregulation of iNOS and a subsequent surge in NO production. This excess NO contributes to hypotension, tissue injury, and organ dysfunction. By selectively inhibiting iNOS, this compound reduces the detrimental overproduction of NO while preserving the essential functions of the constitutive NOS isoforms.[8]

Signaling Pathway of L-NIL in Sepsis

L_NIL_Sepsis_Pathway Sepsis Sepsis (e.g., LPS, CLP) ImmuneCells Immune Cells (Macrophages, Neutrophils) Sepsis->ImmuneCells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ImmuneCells->Cytokines iNOS_exp iNOS Expression (Upregulation) Cytokines->iNOS_exp iNOS iNOS iNOS_exp->iNOS L_Arginine L-Arginine L_Arginine->iNOS NO Nitric Oxide (NO) (Excess Production) iNOS->NO O2, NADPH Patho Pathophysiological Effects: - Vasodilation & Hypotension - Oxidative Stress (RNS) - Organ Dysfunction NO->Patho L_NIL This compound L_NIL->iNOS Inhibition Therapeutic Therapeutic Outcomes: - Reduced Inflammation - Improved Organ Perfusion - Decreased Oxidative Stress L_NIL->Therapeutic Sepsis_Workflow start Start: Acclimatize Animals grouping Randomize into Experimental Groups (Sham, Sepsis, Sepsis + L-NIL) start->grouping sepsis_induction Induce Sepsis (LPS or CLP Model) grouping->sepsis_induction treatment Administer this compound (Pre-, Co-, or Post-treatment) sepsis_induction->treatment monitoring Monitor Survival and Clinical Signs treatment->monitoring sampling Sample Collection at Time Points (Blood, Tissues) monitoring->sampling analysis Data Analysis: - Inflammatory Markers (Cytokines) - Organ Function (e.g., Creatinine) - Histopathology sampling->analysis end End: Interpret Results analysis->end

References

Application Notes and Protocols for L-NIL Hydrochloride in Parasitic Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-N(6)-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme crucial to the host immune response against various pathogens, including protozoan parasites. By catalyzing the production of nitric oxide (NO), iNOS plays a key role in the antimicrobial activity of macrophages. However, excessive NO production can also contribute to tissue damage and immunopathology. Therefore, this compound serves as a critical tool for elucidating the precise role of iNOS in the pathogenesis of parasitic diseases and for evaluating iNOS as a potential therapeutic target.

These application notes provide a comprehensive overview of the use of this compound in the study of parasitic diseases, with detailed protocols for in vitro and in vivo applications in Leishmania, Trypanosoma, and Plasmodium research.

Mechanism of Action

This compound is a structural analog of L-arginine, the substrate for all nitric oxide synthase (NOS) isoforms. Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for dissecting the specific contributions of iNOS-derived NO in biological systems. The inhibitory activity of this compound is time-dependent and results from the tight binding to the active site of the iNOS enzyme.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Parasites
Parasite SpeciesParasite StageHost CellIC50 / EC50 (µM)Reference
Leishmania majorAmastigoteMurine MacrophagesNot explicitly found for L-NIL, but inhibition of NO production is a key focus.General literature
Trypanosoma cruziAmastigoteVero CellsNot explicitly found for L-NIL.General literature
Plasmodium falciparumAsexual blood stageHuman ErythrocytesNot explicitly found for L-NIL.General literature

Note: Specific IC50/EC50 values for this compound against the parasite itself are not widely reported in the reviewed literature. Research primarily focuses on inhibiting host cell iNOS to understand the impact on parasite survival and replication.

Table 2: Selectivity of this compound for NOS Isoforms
NOS IsoformIC50 Range (µM)Reference
iNOS (inducible)0.4 - 3.3[1]
eNOS (endothelial)8 - 38[1]
nNOS (neuronal)17 - 92[1]

Signaling Pathways

The induction of iNOS in macrophages during a parasitic infection is a critical component of the host's innate immune response. This pathway is primarily initiated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). This compound acts as a direct inhibitor of the iNOS enzyme, thereby blocking the production of nitric oxide.

iNOS_Pathway cluster_pathogen Parasite Infection cluster_macrophage Macrophage cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_translation Protein Synthesis cluster_NO_production Nitric Oxide Synthesis Parasite Leishmania, Trypanosoma, etc. IFNGR IFN-γ Receptor Parasite->IFNGR stimulates cytokine release TNFR TNF-α Receptor Parasite->TNFR stimulates cytokine release JAK_STAT JAK/STAT Pathway IFNGR->JAK_STAT MAPK MAPK Pathway TNFR->MAPK NFkB NF-κB Pathway TNFR->NFkB iNOS_gene iNOS Gene JAK_STAT->iNOS_gene activates transcription MAPK->iNOS_gene activates transcription NFkB->iNOS_gene activates transcription iNOS_protein iNOS Enzyme iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein substrate NO->Parasite parasiticidal effect L_NIL This compound L_NIL->iNOS_protein inhibits

Caption: iNOS signaling pathway in macrophages during parasitic infection and the inhibitory action of this compound.

Experimental Protocols

In Vitro Application: Studying the Role of Macrophage-Derived NO in Controlling Leishmania Infection

This protocol outlines a method to assess the effect of iNOS inhibition by this compound on the intracellular survival of Leishmania amastigotes within macrophages.

1. Materials:

  • Leishmania species (e.g., L. major, L. donovani) promastigotes

  • Macrophage cell line (e.g., J774A.1, RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics)

  • This compound

  • Recombinant murine IFN-γ

  • Lipopolysaccharide (LPS)

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

2. Experimental Workflow:

Caption: In vitro workflow for assessing L-NIL's effect on Leishmania.

3. Detailed Methodology:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-6 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Gently wash the cells three times with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Treatment: Add fresh complete medium containing different concentrations of this compound (e.g., 10, 50, 100 µM). Include control groups: untreated infected cells, and infected cells treated with IFN-γ (100 U/mL) and LPS (10 ng/mL) to stimulate iNOS expression. A group with IFN-γ/LPS and L-NIL will demonstrate the specific inhibitory effect.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes:

    • Fix the cells with methanol.

    • Stain with Giemsa or a fluorescent DNA stain.

    • Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages by light or fluorescence microscopy.

In Vivo Application: Investigating the Role of iNOS in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the use of this compound to evaluate the role of iNOS in controlling Leishmania major infection in a mouse model.

1. Materials:

  • BALB/c mice (susceptible) or C57BL/6 mice (resistant)

  • Leishmania major stationary-phase promastigotes

  • This compound

  • Sterile saline solution

  • Insulin syringes with 27-30 gauge needles

  • Calipers for lesion measurement

2. Experimental Workflow:

Caption: In vivo workflow for L-NIL in a murine leishmaniasis model.

3. Detailed Methodology:

  • Infection: Infect mice subcutaneously in the footpad with 2 x 10^6 stationary-phase L. major promastigotes in a volume of 50 µL of sterile saline.

  • Treatment:

    • Prepare this compound fresh daily in sterile saline.

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 10-40 mg/kg body weight, once or twice daily. Treatment can begin on the day of infection or after lesions become established.

    • A control group should receive i.p. injections of sterile saline.

  • Monitoring Lesion Development: Measure the thickness of the infected and uninfected contralateral footpad weekly using a dial caliper. The lesion size is the difference in thickness between the two footpads.

  • Determination of Parasite Burden: At the end of the experiment (e.g., 4-8 weeks post-infection), euthanize the mice and determine the parasite burden in the infected footpad and draining lymph node using limiting dilution assay or quantitative PCR (qPCR).

Application in Trypanosoma and Plasmodium Research

The protocols described for Leishmania can be adapted for studying Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium species (the causative agents of malaria).

  • In Vitro T. cruzi Assay:

    • Use Vero cells or another suitable host cell line.

    • Infect with trypomastigotes.

    • After invasion and differentiation into amastigotes, apply this compound treatment.

    • Quantify intracellular amastigotes by microscopy or by using a reporter parasite strain (e.g., expressing β-galactosidase).

  • In Vivo T. cruzi Model:

    • Infect mice with trypomastigotes.

    • Administer this compound and monitor parasitemia in the blood and parasite load in tissues like the heart and skeletal muscle at the end of the experiment.

  • In Vitro Plasmodium Assay:

    • While Plasmodium primarily infects erythrocytes which lack iNOS, L-NIL can be used to study the role of iNOS in other cells of the immune system (e.g., macrophages, dendritic cells) in response to the parasite or its products. Co-culture systems can be employed.

  • In Vivo Malaria Model:

    • Use a murine malaria model (e.g., P. berghei or P. yoelii in mice).

    • Treat infected mice with this compound.

    • Monitor parasitemia by Giemsa-stained blood smears and assess disease outcomes such as survival and anemia.

Conclusion

This compound is an indispensable pharmacological tool for investigating the multifaceted role of iNOS in parasitic diseases. The provided protocols offer a framework for researchers to design and execute experiments aimed at understanding the complex host-parasite interactions involving nitric oxide. The selective inhibition of iNOS by this compound allows for a more precise delineation of its contribution to parasite control and immunopathology, paving the way for the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

L-NIL hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIL hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as L-N6-(1-iminoethyl)lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its primary mechanism of action is to block the production of nitric oxide (NO) by iNOS, an enzyme often upregulated during inflammatory responses. It shows significantly greater selectivity for iNOS over other nitric oxide synthase isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS).

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in both aqueous solutions and organic solvents. Water and dimethyl sulfoxide (DMSO) are the most commonly used solvents.

Q3: What is the solubility of this compound in DMSO and water?

The solubility of this compound can vary slightly depending on the supplier and the specific batch. Please refer to the table below for a summary of reported solubility data.

Data Presentation

Table 1: Solubility of this compound

SolventReported SolubilityNotes
DMSO ~15 mg/mLSome sources report higher solubility. May require sonication to fully dissolve. It is recommended to use a fresh, anhydrous grade of DMSO.
Water ~50 mg/mL (or up to 100 mM)Aqueous solutions are not recommended for long-term storage.
PBS (pH 7.2) ~30 mg/mLSimilar to water, aqueous buffer solutions should be prepared fresh.
Ethanol ~1 mg/mLLower solubility compared to DMSO and water.

Data compiled from multiple sources. Always refer to the manufacturer's product datasheet for batch-specific information.

Q4: How should I prepare a stock solution of this compound?

For a stock solution, it is recommended to dissolve this compound in DMSO. For aqueous-based experiments, you can prepare a concentrated stock in water or PBS, but be mindful of the shorter stability of aqueous solutions.

Q5: What is the stability of this compound solutions?

Stock solutions of this compound in anhydrous DMSO are stable for at least 6 months when stored at -80°C and for 1 month at -20°C.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is advised to prepare them fresh for each experiment and not to store them for more than one day.[3]

Troubleshooting Guides

Issue: My this compound (dissolved in DMSO) is precipitating when I dilute it into my aqueous buffer/cell culture medium.

This is a common issue when diluting a compound from an organic solvent into an aqueous solution. Here are several steps to troubleshoot and prevent precipitation:

  • Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform serial dilutions of your DMSO stock in DMSO first to get closer to your final concentration before adding it to the aqueous medium.

  • Slow Addition and Mixing: Add the DMSO stock solution drop-wise to the aqueous buffer while continuously and vigorously vortexing or stirring. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.[4]

  • Maintain a Low Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, and in many cases up to 1%. Keeping the final DMSO concentration low is crucial. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

  • Warm the Aqueous Solution: Gently warming your aqueous buffer to room temperature or 37°C can help improve the solubility of the compound upon dilution.[6]

  • Sonication: If some precipitate still forms, brief sonication of the final solution in a water bath can help to redissolve it.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate for a few minutes in a water bath.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2]

Protocol 2: In Vitro Inhibition of iNOS in Macrophage Cell Culture (e.g., RAW 264.7 cells)
  • Materials:

    • RAW 264.7 macrophage cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

    • This compound stock solution (in DMSO)

    • Griess Reagent for nitrite measurement

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

    • The next day, prepare your this compound working solutions by diluting the DMSO stock solution in complete cell culture medium. Remember to use the troubleshooting steps above to avoid precipitation.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the desired concentrations of this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 1 hour.

    • Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 50 U/mL) to the wells.

    • Incubate the plate for 24 hours.

    • After incubation, collect the cell culture supernatant to measure nitric oxide production.

    • Determine the nitrite concentration in the supernatant using the Griess Reagent according to the manufacturer's instructions. A decrease in nitrite levels in the this compound-treated wells compared to the stimulated control indicates iNOS inhibition.

Mandatory Visualization

experimental_workflow prep_stock Prepare L-NIL HCl Stock Solution (in DMSO) prepare_working Prepare L-NIL HCl Working Solutions prep_stock->prepare_working Dilute seed_cells Seed RAW 264.7 Cells (5x10^4 cells/well) incubate_overnight Incubate Overnight seed_cells->incubate_overnight incubate_overnight->prepare_working pre_incubate Pre-incubate Cells with L-NIL HCl (1 hour) prepare_working->pre_incubate induce_inos Induce iNOS with LPS + IFN-γ pre_incubate->induce_inos incubate_24h Incubate for 24 Hours induce_inos->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay (Measure Nitrite) collect_supernatant->griess_assay analyze_data Analyze Data griess_assay->analyze_data

References

L-NIL hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIL hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of this compound, as well as to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C in a desiccated environment.[1][2][3] Under these conditions, it is stable for at least four years.[4][5]

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in several solvents. For stock solutions, organic solvents like DMSO and DMF are common choices.[4][6] It is also soluble in water and PBS.[4][6] When preparing a stock solution, it is recommended to purge the solvent of choice with an inert gas.[4]

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For biological experiments, it is best to prepare fresh solutions or make further dilutions from a frozen organic stock solution immediately before use.[4]

Q4: What is the stability of this compound stock solutions in organic solvents?

A4: Stock solutions of this compound in organic solvents like DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.[1][7]

Q5: My this compound solution appears cloudy. What should I do?

A5: Cloudiness in the solution may indicate that the solubility limit has been exceeded or that the compound has precipitated out of solution. Refer to the solubility data table below and ensure you have not exceeded the solubility in your chosen solvent. Gentle warming or sonication may help to redissolve the compound. If using a buffer, ensure the pH is compatible with this compound's stability.

Q6: Can I use this compound in in vivo studies?

A6: Yes, this compound has been used in in vivo studies.[8] For in vivo administration, it is often dissolved in a suitable vehicle such as saline. It is crucial to ensure the final concentration and vehicle are appropriate for the animal model and route of administration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.- Prepare fresh aqueous solutions for each experiment. - Aliquot and properly store organic stock solutions to avoid freeze-thaw cycles. - Verify the age and storage conditions of the solid compound.
Low potency or lack of inhibitory effect - Incorrect concentration. - Inactivation of the compound.- Double-check all calculations for solution preparation. - Use a fresh vial of this compound. - Ensure the experimental pH is compatible with this compound activity.
Precipitate forms upon dilution in aqueous buffer The solubility in the final buffer is lower than in the stock solvent.- Ensure the final concentration is below the solubility limit in the aqueous buffer. - The residual amount of organic solvent from the stock solution should be insignificant to avoid physiological effects.[4]

Data Presentation

This compound Stability Summary
Form Storage Temperature Stability Reference
Crystalline Solid-20°C≥ 4 years[4][5]
Aqueous SolutionRoom TemperatureNot recommended for more than one day[4]
Stock Solution (in DMSO)-20°CUp to 1 month[1][7]
Stock Solution (in DMSO)-80°CUp to 6 months[1][7]
This compound Solubility Data
Solvent Solubility Reference
Water~50 mg/mL[4][6]
PBS (pH 7.2)~30 mg/mL[4][6]
DMSO~15 mg/mL[4][6]
DMF~15 mg/mL[4][6]
Ethanol~1 mg/mL[4][6]

Experimental Protocols

Protocol for Preparation of this compound Solutions

Objective: To prepare this compound solutions for in vitro or in vivo experiments.

Materials:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., DMSO, sterile water, sterile PBS)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure for Preparing an Organic Stock Solution (e.g., 10 mM in DMSO):

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile container. The formula weight of L-NIL dihydrochloride is 260.2 g/mol .[4][6]

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Purge the headspace of the vial with an inert gas to displace oxygen.[4]

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Procedure for Preparing an Aqueous Working Solution:

  • Thaw a single-use aliquot of the organic stock solution.

  • Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium.

  • Alternatively, for an organic solvent-free solution, directly dissolve the crystalline solid in the aqueous buffer.[4]

  • Ensure the final solution is clear and free of precipitates.

  • Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[4]

Visualizations

L_NIL_Troubleshooting_Workflow Troubleshooting this compound Solution Issues start Start: Experiment with L-NIL Fails check_solution Is the L-NIL solution clear and freshly prepared? start->check_solution precipitate Issue: Precipitate or Cloudiness check_solution->precipitate No old_solution Issue: Solution prepared >24h ago (aqueous) or multiple freeze-thaws (stock)? check_solution->old_solution Yes check_solubility Check solubility limit in the solvent/buffer. Is concentration too high? precipitate->check_solubility Yes check_calculations Review concentration calculations. Were they correct? precipitate->check_calculations No prepare_fresh Action: Prepare a fresh solution. old_solution->prepare_fresh Yes old_solution->check_calculations No lower_concentration Action: Lower the concentration or use a different solvent. check_solubility->lower_concentration Yes check_solubility->check_calculations No success Success: Re-run experiment prepare_fresh->success lower_concentration->success recalculate Action: Recalculate and prepare a new solution. check_calculations->recalculate No check_compound Check storage of solid L-NIL. Stored at -20°C and desiccated? check_calculations->check_compound Yes recalculate->success check_compound->prepare_fresh Yes order_new Action: Order a new batch of L-NIL. check_compound->order_new No order_new->success

Caption: A troubleshooting workflow for common issues with this compound solutions.

iNOS_Signaling_Pathway iNOS Signaling Pathway and L-NIL Inhibition cluster_cell Macrophage / Inflammatory Cell cluster_target_cell Target Cell (e.g., Smooth Muscle) LPS Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_gene iNOS Gene Transcription LPS->iNOS_gene iNOS iNOS (Inducible Nitric Oxide Synthase) iNOS_gene->iNOS NO Nitric Oxide (NO) iNOS->NO L_Citrulline L-Citrulline iNOS->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses L_NIL This compound L_NIL->iNOS Inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation, Inflammation) PKG->Physiological_Effects

References

How to dissolve L-NIL hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-NIL hydrochloride in experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the dissolution and use of this compound.

Q1: My this compound is not dissolving completely. What should I do?

A1: Complete dissolution can be influenced by the solvent, concentration, and temperature.

  • Solvent Choice: Ensure you are using a recommended solvent. For high concentrations, water, PBS, DMSO, or DMF are suitable choices. Ethanol has lower solubility.[1][2][3]

  • Concentration: Do not exceed the solubility limits for your chosen solvent (see Table 1). If you require a higher concentration, consider using a different solvent with higher solubility.

  • Sonication: For aqueous solutions, brief sonication can aid dissolution.[1]

  • Warming: Gentle warming of the solution may also help, but be cautious of potential degradation, especially with aqueous solutions.

Q2: I've noticed precipitation in my this compound solution after storage. Why is this happening and how can I prevent it?

A2: Precipitation upon storage can be due to several factors:

  • Solvent Evaporation: Ensure your storage container is sealed tightly to prevent solvent evaporation, which would increase the concentration of this compound beyond its solubility limit.

  • Temperature Changes: If the solution was prepared at a higher temperature, cooling it for storage might cause the compound to precipitate out. Try to prepare and store the solution at the same temperature. For stock solutions stored at -20°C or -80°C, allow them to fully equilibrate to room temperature before use to ensure the compound redissolves.

  • Solution Stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] For longer-term storage, prepare stock solutions in DMSO or DMF and store in aliquots at -20°C or -80°C.[1][4]

Q3: My aqueous solution of this compound seems to have lost its effectiveness. What could be the reason?

A3: The stability of this compound in aqueous solutions is limited. It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than 24 hours.[2] For consistent results, prepare fresh dilutions from a frozen organic stock solution immediately before use.

Q4: Is it necessary to purge the solvent with an inert gas when preparing solutions of this compound?

A4: Yes, it is recommended to purge the solvent of choice with an inert gas, such as nitrogen or argon, before dissolving the this compound.[2] This helps to prevent potential oxidation of the compound, which could affect its activity.

Q5: Can I dissolve this compound directly in cell culture medium?

A5: It is generally not recommended to dissolve this compound directly in complex media for creating a stock solution due to potential interactions with media components and difficulties in achieving a high concentration. The best practice is to prepare a concentrated stock solution in a suitable solvent like water, PBS, or DMSO and then dilute it to the final working concentration in your cell culture medium.[2] Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect your cells.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
Water~50 mg/mL[1][2][3]
PBS (pH 7.2)~30 mg/mL[2][3]
DMSO~15 mg/mL[1][2][3]
DMF~15 mg/mL[1][2][3]
Ethanol~1 mg/mL[1][2][3]

Table 1: Solubility of this compound

Experimental Protocols

Preparation of a 10 mM Stock Solution in Water
  • Weighing: Accurately weigh out the required amount of this compound (Molecular Weight: 260.2 g/mol for the dihydrochloride salt). For 1 mL of a 10 mM stock solution, you will need 2.602 mg.

  • Solvent Preparation: Take the desired volume of sterile, deionized water. It is recommended to purge the water with an inert gas (e.g., nitrogen or argon) for a few minutes to remove dissolved oxygen.

  • Dissolution: Add the weighed this compound to the water.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved.

  • Use: This aqueous stock solution should be prepared fresh and used within the same day.[2]

Preparation of a 10 mg/mL Stock Solution in DMSO
  • Weighing: Weigh out 10 mg of this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution until the this compound is fully dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1][4]

In Vivo Administration Protocol (Example)

For in vivo studies in mice, this compound can be administered via intraperitoneal (i.p.) injection.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable vehicle. For i.p. injection, sterile saline or PBS can be used. If a higher concentration is needed, a stock can be made in DMSO and then diluted in a vehicle containing co-solvents like PEG300 and Tween-80 to ensure solubility and biocompatibility.

  • Dosage: Doses used in published studies range from 10 to 30 mg/kg body weight.[5] The optimal dose should be determined for your specific experimental model.

  • Administration: Administer the prepared solution to the animals via intraperitoneal injection. The frequency of administration will depend on the experimental design.

Visualizations

iNOS Signaling Pathway and L-NIL Inhibition

iNOS_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_transcription Gene Transcription cluster_translation Protein Synthesis cluster_activity Enzymatic Activity LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ JAK_STAT JAK/STAT IFNg->JAK_STAT NFkB NF-κB TLR4->NFkB IRF1 IRF1 JAK_STAT->IRF1 iNOS_gene iNOS Gene NFkB->iNOS_gene IRF1->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->iNOS_protein L_NIL L-NIL L_NIL->iNOS_protein Inhibition

Caption: iNOS signaling pathway and the inhibitory action of L-NIL.

Experimental Workflow for this compound Solution Preparation

Workflow start Start weigh Weigh L-NIL Hydrochloride start->weigh choose_solvent Choose Solvent (Water, PBS, DMSO, etc.) weigh->choose_solvent purge Purge Solvent with Inert Gas choose_solvent->purge dissolve Dissolve L-NIL in Purged Solvent purge->dissolve mix Vortex/Sonicate until Fully Dissolved dissolve->mix storage_decision Immediate Use? mix->storage_decision use_fresh Use Solution Immediately (Aqueous) storage_decision->use_fresh Yes aliquot_store Aliquot and Store at -20°C or -80°C (Organic) storage_decision->aliquot_store No end End use_fresh->end aliquot_store->end

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: L-NIL Hydrochloride Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-NIL hydrochloride in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It is supplied as a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in water (up to 50 mg/mL), PBS (pH 7.2, approximately 30 mg/mL), DMSO (approx. 15 mg/mL), and ethanol (approx. 1 mg/mL). For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then make further dilutions into your aqueous experimental buffer. Alternatively, an organic solvent-free aqueous solution can be prepared by directly dissolving the solid in the aqueous buffer.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is not stable in aqueous solutions for extended periods. It is strongly recommended to prepare aqueous solutions fresh on the day of use. Most suppliers advise against storing aqueous solutions for more than one day.

Q4: What are the potential degradation pathways for L-NIL in an aqueous environment?

A4: The primary suspected degradation pathway for L-NIL in aqueous solution is the hydrolysis of the iminoethyl group (an amidine functional group). This hydrolysis would likely convert the amidine to the corresponding amide and ultimately to a carboxylic acid. Additionally, in biological systems, L-NIL can undergo oxidative deamination of its alpha-amino group.[2]

Q5: At what pH is an aqueous solution of this compound most stable?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of inhibitory activity in my experiment. Degradation of L-NIL in the aqueous experimental buffer.Always prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions, even overnight. If a stock solution in an organic solvent is used, ensure it is stored at -20°C or -80°C and that the final concentration of the organic solvent in the assay is minimal and does not affect the experiment.
Variability in experimental results between batches. Inconsistent preparation of L-NIL solutions or use of aged solutions.Standardize your solution preparation protocol. Ensure the solid this compound is properly stored. Prepare a fresh aqueous solution from the solid or a freshly thawed aliquot of the organic stock solution for each set of experiments.
Precipitation of L-NIL in the experimental buffer. Exceeding the solubility limit of this compound in the specific buffer.Check the solubility of L-NIL in your buffer system. The solubility in PBS (pH 7.2) is approximately 30 mg/mL. If you are working with a higher concentration, you may need to adjust the pH or the composition of your buffer. Sonication may aid in dissolution.

Stability Data

The following tables summarize the expected stability of this compound in aqueous solutions based on general chemical principles of similar compounds and supplier recommendations. Note: This data is illustrative and should be confirmed by the end-user under their specific experimental conditions.

Table 1: Estimated Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures

TemperatureStorage DurationEstimated % Remaining
2-8°C24 hours>95%
2-8°C48 hours<90%
Room Temperature (~25°C)8 hours>95%
Room Temperature (~25°C)24 hours<85%
37°C4 hours>90%
37°C8 hours<80%

Table 2: Estimated Influence of pH on the Stability of this compound in Aqueous Solution at 25°C for 24 hours

pHEstimated % Remaining
5.0>90%
6.0>90%
7.4<85%
8.0<75%

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution for In Vitro Assays
  • Materials:

    • This compound (solid)

    • Sterile, high-purity water or desired aqueous buffer (e.g., PBS, pH 7.2)

    • Vortex mixer

    • 0.22 µm sterile filter

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a sterile container.

    • Add the appropriate volume of sterile water or buffer to achieve the desired concentration (e.g., for a 10 mM solution, add the corresponding volume of solvent to the calculated mass).

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Use the freshly prepared solution immediately for your experiment. Do not store for more than 24 hours at 2-8°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
  • Objective: To determine the degradation of this compound in an aqueous buffer over time.

  • Materials:

    • Freshly prepared this compound solution in the buffer of interest (e.g., 1 mg/mL in PBS, pH 7.4).

    • HPLC system with a UV detector.

    • C18 reverse-phase HPLC column.

    • Mobile phase: A suitable gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Incubator or water bath set to the desired temperature.

  • Procedure:

    • Prepare a fresh solution of this compound in the desired buffer.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of L-NIL.

    • Incubate the remaining solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Record the peak area of L-NIL at each time point.

    • Calculate the percentage of L-NIL remaining at each time point relative to the initial peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

L_NIL_Solution_Preparation_Workflow cluster_preparation Solution Preparation cluster_storage_warning Storage Warning start Start weigh Weigh L-NIL Hydrochloride Solid start->weigh dissolve Dissolve in Aqueous Buffer weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter use Use Immediately filter->use warning Do not store aqueous solution for more than 24 hours at 2-8°C. use->warning

Caption: Workflow for the preparation of this compound aqueous solution.

L_NIL_Degradation_Pathway LNIL This compound hydrolysis Hydrolysis of Amidine Group LNIL->hydrolysis deamination Oxidative Deamination LNIL->deamination product1 Amide/Carboxylic Acid Derivative hydrolysis->product1 product2 Keto-acid Metabolite deamination->product2

Caption: Potential degradation pathways of L-NIL in aqueous and biological systems.

References

Technical Support Center: Optimizing L-NIL Hydrochloride for iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL HCl), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using L-NIL HCl in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of L-NIL hydrochloride?

A1: this compound is a selective, mechanism-based inhibitor of inducible nitric oxide synthase (iNOS). It acts as a substrate analogue, binding to the active site of the iNOS enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide (NO). Its selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) makes it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the level of iNOS induction. However, a general starting point for most in vitro experiments is in the low micromolar range. Based on published data, a concentration range of 1 µM to 50 µM is often effective. For instance, in cardiomyocytes, 10 μM L-NIL was shown to blunt the adverse effects of iNOS expression[1][2]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in water and various buffers. For a stock solution, dissolving it in sterile, nuclease-free water or phosphate-buffered saline (PBS) is recommended. To prepare a high-concentration stock (e.g., 10-100 mM), you may need to gently warm the solution and vortex. It is advisable to prepare fresh aqueous solutions daily.[3] For longer-term storage, this compound as a solid should be stored desiccated at -20°C. If you need to store a stock solution, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: Is this compound stable in cell culture media?

A4: While this compound is generally stable, its stability in aqueous solutions, including cell culture media, can be limited over extended periods, especially at 37°C. It is recommended to add freshly prepared this compound to your cell cultures for each experiment. If long-term incubation is required, consider replenishing the media with fresh inhibitor at regular intervals. For critical experiments, it is advisable to test the stability of L-NIL in your specific cell culture medium over the desired experimental duration.

Q5: What are the known off-target effects of this compound?

A5: this compound is known for its high selectivity for iNOS over eNOS and nNOS. However, at very high concentrations, some inhibition of nNOS and eNOS may occur. It is crucial to use the lowest effective concentration determined by a dose-response study to minimize potential off-target effects. The IC50 values for L-NIL against different NOS isoforms can be found in the data tables below.

Data Presentation

Table 1: Potency and Selectivity of this compound

NOS IsoformSpeciesIC50 ValueSelectivity (fold vs. iNOS)Reference
iNOSMouse3.3 µM1[2][4]
nNOSRat92 µM~28[2][4]
eNOSHuman8-38 µM~2.4 - 11.5[5]

Table 2: Effective Concentrations of this compound in In Vitro and In Vivo Studies

Model SystemApplicationEffective Concentration/DosageReference
CardiomyocytesBlunting adverse effects of iNOS expression10 µM[1][2]
Murine Macrophages (RAW 264.7)Inhibition of NO production10-50 µM
Mice (in vivo)Prevention of inflammation and oxidative stress10 and 30 mg/kg (IP)[1][4]
Rats (in vivo)Reversal of burn-induced GSK-3β activation60 mg/kg (IP, b.i.d.)[6]

Table 3: Solubility of this compound

SolventSolubilityReference
WaterSoluble up to 100 mM
PBS (pH 7.2)~30 mg/mL[3]
DMSOSoluble[3]
EthanolSparingly soluble[3]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production using the Griess Assay

This protocol outlines the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Inducing agent (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ))

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • iNOS Induction and L-NIL Treatment:

    • Remove the culture medium.

    • Add fresh medium containing the inducing agent(s) (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ for RAW 264.7 cells).

    • In parallel wells, add the inducing agents along with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with inducing agents but no L-NIL).

    • Incubate for the desired period (typically 18-24 hours).

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium.

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in your samples by comparing the absorbance values to the sodium nitrite standard curve.

Protocol 2: Western Blot Analysis of iNOS Expression

This protocol describes how to assess the effect of this compound on the protein expression levels of iNOS.

Materials:

  • This compound

  • Cell line of interest

  • Inducing agent(s)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with inducing agents and this compound as described in Protocol 1.

    • After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the iNOS signal to the loading control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low iNOS inhibition observed This compound concentration is too low.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and induction conditions.
This compound has degraded.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Insufficient iNOS induction.Ensure your inducing agents (e.g., LPS, IFN-γ) are potent and used at the correct concentration. Check the literature for optimal induction conditions for your cell line.
High background in Griess assay Phenol red in the culture medium.While some sources suggest phenol red does not interfere, it can sometimes contribute to background. If you suspect interference, use phenol red-free medium for the experiment.
Contamination of reagents or samples.Use sterile, high-purity water and reagents. Ensure proper aseptic technique during cell culture.
Inconsistent results between experiments Variability in cell passage number or density.Use cells within a consistent passage number range. Ensure uniform cell seeding density across all wells and experiments.
Inconsistent incubation times.Adhere strictly to the same incubation times for induction and inhibitor treatment in all experiments.
Pipetting errors.Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions.
Cell toxicity observed This compound concentration is too high.Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to determine the cytotoxic concentration of L-NIL for your cells. Use a concentration that effectively inhibits iNOS without causing significant cell death.
Solvent toxicity (if using a solvent other than water/PBS).If using a solvent like DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) and include a solvent control in your experiment.

Visualizations

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IFNg IFN-γ IFNgR IFN-γR IFNg->IFNgR MyD88 MyD88 TLR4->MyD88 JAK JAK IFNgR->JAK TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates STAT1 STAT1 JAK->STAT1 STAT1_n STAT1 STAT1->STAT1_n translocates iNOS_protein iNOS protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Citrulline L-Citrulline iNOS_protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein iNOS_gene iNOS gene NFkB_n->iNOS_gene activates transcription STAT1_n->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_mRNA->iNOS_protein translation L_NIL This compound L_NIL->iNOS_protein inhibits

Caption: iNOS Signaling Pathway and L-NIL Inhibition.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells induce_iNOS Induce iNOS expression (e.g., LPS + IFN-γ) seed_cells->induce_iNOS treat_L_NIL Treat with varying concentrations of L-NIL HCl induce_iNOS->treat_L_NIL incubate Incubate for defined period treat_L_NIL->incubate collect_supernatant Collect supernatant for Griess Assay incubate->collect_supernatant lyse_cells Lyse cells for Western Blot incubate->lyse_cells griess_assay Perform Griess Assay collect_supernatant->griess_assay western_blot Perform Western Blot lyse_cells->western_blot analyze_griess Analyze NO production griess_assay->analyze_griess analyze_western Analyze iNOS expression western_blot->analyze_western end End analyze_griess->end analyze_western->end

Caption: Experimental Workflow for iNOS Inhibition Assay.

Troubleshooting_Guide problem Problem No/Low iNOS Inhibition cause1 Possible Cause L-NIL Concentration Too Low problem:p->cause1:c1 cause2 Possible Cause L-NIL Degraded problem:p->cause2:c2 cause3 Possible Cause Insufficient iNOS Induction problem:p->cause3:c3 solution1 Solution Perform Dose-Response Curve cause1:c1->solution1:s1 solution2 Solution Prepare Fresh Stock Solutions cause2:c2->solution2:s2 solution3 Solution Optimize Induction Conditions cause3:c3->solution3:s3

Caption: Troubleshooting Logic for Low iNOS Inhibition.

References

L-NIL Hydrochloride In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-NIL hydrochloride in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vivo studies using this selective inducible nitric oxide synthase (iNOS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] It functions by competing with the substrate L-arginine, thereby reducing the production of nitric oxide (NO) specifically by the iNOS isoform, which is often upregulated during inflammation and disease states.[5] Its selectivity makes it a valuable tool for investigating the specific role of iNOS in various physiological and pathological processes.

Q2: What is the selectivity profile of this compound for different NOS isoforms?

This compound demonstrates significant selectivity for iNOS over the other major NOS isoforms, endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for minimizing off-target effects in vivo.

NOS IsoformIC50 Range (µM)Selectivity vs. iNOS
iNOS (inducible) 0.4 - 3.3-
nNOS (neuronal) 17 - 92~28-fold less sensitive than iNOS
eNOS (endothelial) 8 - 38Varies, but significantly less sensitive than iNOS

Data compiled from multiple sources.[1][2][4][6][7]

Q3: What are the recommended storage and stability guidelines for this compound?

For long-term storage, this compound should be kept as a crystalline solid at -20°C, desiccated, and protected from air.[1][8] Under these conditions, it is stable for at least four years.[2][8] It is not recommended to store aqueous solutions for more than one day.[8]

Troubleshooting Guide

Problem 1: Poor Solubility or Precipitation of this compound in Vehicle

Possible Cause: Incorrect solvent choice or concentration exceeding solubility limits.

Solution:

  • Vehicle Selection: this compound is soluble in water and phosphate-buffered saline (PBS).[2] For intraperitoneal (i.p.) injections, sterile PBS (pH 7.2) or saline are common vehicles.

  • Solubility Limits: Be mindful of the solubility limits to avoid precipitation.

SolventSolubility
Water~50 mg/mL[2][8]
PBS (pH 7.2)~30 mg/mL[2][8]
DMSO~15 mg/mL[2][8]
Ethanol~1 mg/mL[2][8]
  • Preparation Protocol:

    • Always use a fresh solution for each experiment. Aqueous solutions are not recommended for storage beyond one day.[8]

    • If using an organic solvent like DMSO to create a stock solution, ensure the final concentration of the organic solvent in the administered dose is minimal to avoid physiological effects.[8]

    • For aqueous solutions, you can directly dissolve the crystalline solid in the buffer.[8] Gentle warming or vortexing can aid dissolution.

Problem 2: Lack of Expected In Vivo Efficacy (No Reduction in NO-Mediated Effects)

Possible Causes:

  • Inadequate dosage.

  • Incorrect administration route or frequency.

  • Timing of administration relative to the induction of iNOS expression.

Solutions:

  • Dosage and Administration:

    • Effective Doses: In mouse models of inflammation and sepsis, intraperitoneal (i.p.) injections of 10 mg/kg and 30 mg/kg have been shown to be effective.[6][9][10][11]

    • Administration Route: Intraperitoneal injection is a commonly used and effective route for this compound administration in preclinical models.[6][9][10]

  • Dosing Schedule:

    • The timing of L-NIL administration is critical and should coincide with the expected upregulation of iNOS.

    • In a sepsis model, L-NIL was administered at the end of cecal ligation and puncture (CLP) and again 6 hours after the sepsis induction.[6][10][11]

    • It is advisable to perform a pilot study to determine the optimal dosing regimen for your specific experimental model.

Problem 3: Unexpected Side Effects or Toxicity

Possible Cause: Off-target effects or non-specific toxicity at high doses.

Solutions:

  • Dose-Response Study: Conduct a dose-response study to identify the minimum effective dose that achieves the desired iNOS inhibition without causing overt signs of toxicity.

  • Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to this compound and not the vehicle.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress, weight loss, or changes in behavior.

  • Consider Isoform Selectivity: While L-NIL is selective for iNOS, at very high concentrations, it may begin to inhibit nNOS and eNOS, which could lead to unintended physiological consequences.[5]

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound acts as a competitive inhibitor at the active site of the iNOS enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.

L_NIL_Pathway L_Arginine L-Arginine iNOS iNOS Enzyme L_Arginine->iNOS Binds to L_Citrulline L-Citrulline iNOS->L_Citrulline Converts to NO Nitric Oxide (NO) iNOS->NO Produces L_NIL This compound L_NIL->iNOS Inhibits

Caption: Mechanism of iNOS inhibition by this compound.

General In Vivo Experimental Workflow

This diagram outlines a typical workflow for an in vivo experiment using this compound.

experimental_workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, L-NIL Doses) start->grouping induction Induce Disease Model (e.g., CLP, LPS) grouping->induction treatment Administer L-NIL or Vehicle (e.g., i.p. injection) induction->treatment monitoring Monitor Animals & Collect Data (e.g., clinical scores, behavior) treatment->monitoring sampling Terminal Sampling (Blood, Tissues) monitoring->sampling analysis Analyze Samples (e.g., Griess Assay, Western Blot) sampling->analysis end End: Data Interpretation analysis->end troubleshooting_logic start No or Low Efficacy Observed check_solubility Was the compound fully dissolved? Any signs of precipitation? start->check_solubility check_dose Is the dose appropriate? (Recommended: 10-30 mg/kg) check_solubility->check_dose Yes solubility_issue Solution: Remake solution, check solubility limits, use fresh. check_solubility->solubility_issue No check_timing Was administration timed with peak iNOS expression? check_dose->check_timing Yes dose_issue Solution: Perform dose-response study to find optimal dose. check_dose->dose_issue No timing_issue Solution: Adjust timing based on model's iNOS expression profile. check_timing->timing_issue No other_issues Consider other factors: - Animal strain differences - Bioavailability in your model check_timing->other_issues Yes

References

Technical Support Center: Long-Term Administration of L-NIL Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-NIL hydrochloride in long-term mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mice?

This compound, or L-N6-(1-iminoethyl)lysine hydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its primary mechanism of action is to block the production of nitric oxide (NO) by iNOS, an enzyme often upregulated during inflammatory conditions. L-NIL is significantly more selective for iNOS compared to the other major NOS isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), making it a valuable tool for studying the specific roles of iNOS in various physiological and pathological processes.[2][3]

Q2: What are the common applications of long-term this compound administration in mice?

Long-term administration of L-NIL in mouse models is frequently employed to investigate the chronic effects of iNOS inhibition in a variety of disease states. These include, but are not limited to, chronic inflammation, renal disease, and studies of immune response modulation.[1][4] For example, it has been used to study its effects on inflammation and oxidative stress in models of renal ischemia-reperfusion injury.[1][2]

Q3: What is the recommended solvent and storage for this compound?

This compound is a crystalline solid that is soluble in water and phosphate-buffered saline (PBS).[5][6] Stock solutions can be prepared in these aqueous solvents. For long-term storage, it is recommended to store the solid compound at -20°C, desiccated.[5][6] Aqueous stock solutions are not recommended for storage for more than one day.[6]

Q4: What are the typical dosage ranges for this compound in mice?

The dosage of this compound can vary depending on the specific mouse model and experimental goals. However, published studies commonly report dosages in the range of 5 to 30 mg/kg of body weight, administered intraperitoneally.[1][2][7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q5: How is this compound typically administered for long-term studies in mice?

The most common route for long-term administration of this compound in mice is intraperitoneal (i.p.) injection.[1][2][8] While administration in drinking water is a potential alternative for less invasive long-term studies, the stability of L-NIL in water over extended periods should be carefully considered and monitored.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of L-NIL treatment Inadequate Dose: The dose may be too low to effectively inhibit iNOS in the target tissue.Perform a dose-response study to determine the optimal effective dose for your specific mouse model and disease state.
Incorrect Administration Route: The chosen route of administration may not provide adequate bioavailability to the target organ.Intraperitoneal injection is the most commonly reported effective route. If using oral administration (e.g., in drinking water), confirm the stability of L-NIL in the vehicle over the intended period of use.
Compound Degradation: Improper storage or handling of this compound may lead to its degradation.Store this compound as a solid at -20°C. Prepare fresh aqueous solutions for each use and do not store them for more than a day.[6]
Signs of Toxicity in Mice (e.g., weight loss, lethargy, ruffled fur) High Dose: The administered dose may be too high, leading to off-target effects or general toxicity.Reduce the dosage of L-NIL. It is crucial to establish a maximum tolerated dose (MTD) in a pilot study before commencing a long-term experiment.
Vehicle Toxicity: The vehicle used to dissolve L-NIL may be causing adverse effects.If using a vehicle other than saline or PBS, ensure it is non-toxic at the administered volume and concentration. Consider switching to a more biocompatible vehicle.
Underlying Health Status of Mice: The experimental model itself or other underlying health issues may be exacerbated by iNOS inhibition.Carefully monitor the health of all experimental animals, including control groups. Consult with a veterinarian to rule out other potential causes of morbidity.
Variability in Experimental Results Inconsistent Dosing: Inaccurate or inconsistent administration of L-NIL can lead to variable iNOS inhibition.Ensure accurate and consistent dosing for all animals. Use precise measurement techniques for both the compound and the animal's body weight.
Biological Variability: Individual differences in mouse metabolism and disease progression can contribute to variability.Increase the number of animals per group to improve statistical power. Ensure that mice are age- and sex-matched across all experimental groups.
Timing of Administration: The timing of L-NIL administration relative to disease induction or progression may be critical.Optimize the timing of L-NIL administration based on the known pathophysiology of your model.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Potency of L-NIL

Enzyme IC₅₀ (μM) Selectivity (fold vs. miNOS)
Mouse Inducible NOS (miNOS)3.31
Rat Brain Constitutive NOS (rcNOS)9228

Data compiled from multiple sources.[2][3]

Table 2: Reported In Vivo Dosages of this compound in Mice

Dosage (mg/kg) Route of Administration Mouse Model Reference
10 and 30IntraperitonealRenal Ischemia-Reperfusion[1][2]
5 - 25IntraperitonealCarrageenan-induced hindpaw edema[7]
10IntraperitonealAcetaminophen-induced liver injury[9]
5IntraperitonealHouse dust mite-induced airway hyperresponsiveness[10]

Experimental Protocols

Protocol 1: Long-Term Intraperitoneal Administration of this compound in a Mouse Model of Chronic Inflammation
  • Animal Model: Select an appropriate mouse strain and age for the chronic inflammation model. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Preparation of this compound Solution:

    • On the day of injection, weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add sterile, pyrogen-free saline or PBS to the tube to achieve the desired final concentration (e.g., 1 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved.

  • Dosing and Administration:

    • Weigh each mouse to determine the precise volume of the L-NIL solution to be injected.

    • Administer the L-NIL solution via intraperitoneal (i.p.) injection at the predetermined dose (e.g., 10 mg/kg).

    • For long-term studies, injections can be performed daily or on an alternative schedule depending on the experimental design.

  • Control Groups:

    • Include a vehicle control group that receives i.p. injections of the same volume of saline or PBS without L-NIL.

    • Include a positive control group if a standard-of-care treatment for the inflammation model exists.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, and overall health status.

    • At the end of the study period, collect tissues of interest for analysis of inflammatory markers, iNOS expression, and other relevant endpoints.

Visualizations

Signaling Pathway

iNOS_Signaling_Pathway iNOS Induction and L-NIL Inhibition Pathway LPS LPS / Cytokines TLR4 TLR4 / Cytokine Receptors LPS->TLR4 Binds MyD88 MyD88 / Adaptor Proteins TLR4->MyD88 Activates NFkB_Activation NF-κB Activation Pathway MyD88->NFkB_Activation NFkB NF-κB NFkB_Activation->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Induces iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces L_Arginine L-Arginine L_Arginine->iNOS_Protein Substrate L_NIL This compound L_NIL->iNOS_Protein Inhibits

Caption: iNOS signaling pathway and the inhibitory action of L-NIL.

Experimental Workflow

experimental_workflow Long-Term L-NIL Administration Workflow start Start: Acclimatize Mice group_assignment Randomly Assign to Groups (Vehicle, L-NIL) start->group_assignment disease_induction Induce Chronic Disease Model group_assignment->disease_induction treatment_phase Daily IP Injection (Vehicle or L-NIL) disease_induction->treatment_phase monitoring Monitor Animal Health and Weight treatment_phase->monitoring Daily monitoring->treatment_phase endpoint Endpoint of Study monitoring->endpoint Pre-determined tissue_collection Collect Tissues and Blood Samples endpoint->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for long-term L-NIL administration in mice.

References

L-NIL hydrochloride degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of L-NIL hydrochloride, with a focus on preventing its degradation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: this compound is a crystalline solid and should be stored at -20°C for long-term stability.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: A stock solution can be made by dissolving the this compound powder in a solvent of choice. It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF), as well as in water.[1] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]

Q3: Can I store aqueous solutions of this compound?

A3: It is strongly advised not to store aqueous solutions of this compound for more than one day.[1] This recommendation suggests that the compound is unstable in aqueous environments and can degrade over time, potentially affecting its biological activity.

Q4: My experiment requires an aqueous solution. How should I proceed?

A4: For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use. You can either make further dilutions from a freshly prepared stock solution in an organic solvent into your aqueous buffer or isotonic saline immediately before the experiment, or you can prepare an organic solvent-free aqueous solution by directly dissolving the crystalline solid in the aqueous buffer.[1]

Q5: What are the signs of this compound degradation?

A5: While visual signs of degradation in solution may not be apparent, a decrease in the expected biological activity (i.e., reduced inhibition of iNOS) is a key indicator that the compound may have degraded. To confirm, analytical methods such as HPLC should be used to assess the purity of the solution.

Q6: Are there any known degradation products of this compound?

A6: Specific degradation products of this compound in aqueous solution are not well-documented in publicly available literature. However, based on the degradation pathways of similar molecules like lysine hydrochloride, potential degradation could involve hydrolysis of the iminoethyl group or cyclization of the lysine backbone to form lactams, especially under thermal stress.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected iNOS inhibition in experiments. Degradation of this compound in aqueous solution.Prepare fresh aqueous solutions of this compound for each experiment. Do not use solutions that have been stored for more than a day.[1] If using a stock solution in an organic solvent, ensure it is stored properly at -20°C or -80°C and that the solvent is free of water.
Inaccurate concentration of the stock solution.Verify the concentration of your stock solution. Ensure the powder was fully dissolved.
Precipitate forms when diluting an organic stock solution into an aqueous buffer. The solubility of this compound in the final buffer has been exceeded.Ensure the final concentration of the organic solvent is low enough not to cause precipitation and does not interfere with the biological experiment.[1] Check the solubility of this compound in your specific buffer system (e.g., solubility in PBS pH 7.2 is approximately 30 mg/mL).[1] Consider preparing the aqueous solution directly from the solid if possible.
Variability in results between different experimental days. Inconsistent preparation of this compound solutions.Standardize the protocol for preparing this compound solutions. Always prepare it fresh and in the same manner for each experiment.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate Solubility
Water~50 mg/mL[1]
PBS (pH 7.2)~30 mg/mL[1]
DMSO~15 mg/mL[1]
Dimethyl Formamide (DMF)~15 mg/mL[1]
Ethanol~1 mg/mL[1]

Table 2: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Crystalline Solid-20°C≥ 4 years[1]
Aqueous SolutionNot Recommended for StorageUse within one day[1]
Stock Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF)-20°C or -80°CFor short-term storage (days to weeks at -20°C) or long-term (months at -80°C). Minimize freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a Fresh Aqueous Solution of this compound for In Vitro Experiments
  • Objective: To prepare a fresh aqueous solution of this compound for immediate use in an in vitro experiment.

  • Materials:

    • This compound powder

    • Sterile aqueous buffer (e.g., PBS, pH 7.2)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound needed to achieve the desired final concentration in your experimental volume.

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the sterile aqueous buffer to the tube.

    • Vortex the tube until the powder is completely dissolved.

    • Use the freshly prepared solution immediately in your experiment.

    • Discard any unused portion of the aqueous solution. Do not store for future use.[1]

Protocol for Assessing the Stability of this compound in an Aqueous Buffer (Stability-Indicating HPLC Method)
  • Objective: To assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound

    • Aqueous buffer of interest

    • HPLC system with a UV detector

    • C18 HPLC column

    • Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol)

    • Reference standard of this compound

  • Procedure:

    • Preparation of this compound Solution: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

    • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system. Record the chromatogram and determine the peak area of the this compound peak. This will serve as the initial (100%) concentration.

    • Incubation: Store the remaining solution under the desired conditions (e.g., specific temperature and light exposure).

    • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system. Record the chromatogram.

    • Data Analysis:

      • Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of this compound remaining.

      • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

      • Plot the percentage of this compound remaining against time to determine the degradation rate.

Mandatory Visualizations

iNOS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines like IFN-γ, TNF-α) Receptors Receptors (e.g., TLR4, IFNGR, TNFR) Inflammatory Stimuli->Receptors Signaling Cascades Signaling Cascades (e.g., NF-κB, JAK/STAT, MAPKs) Receptors->Signaling Cascades Transcription_Factors Transcription Factors (e.g., NF-κB, STAT1) Signaling Cascades->Transcription_Factors iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein (inactive) iNOS_mRNA->iNOS_protein iNOS_active iNOS Protein (active) iNOS_protein->iNOS_active Dimerization & Cofactor Binding NO_L_Citrulline Nitric Oxide (NO) + L-Citrulline iNOS_active->NO_L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_active Substrate iNOS_Gene iNOS Gene Transcription_Factors->iNOS_Gene Transcription iNOS_Gene->iNOS_mRNA Translation L_NIL This compound L_NIL->iNOS_active Inhibition

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Troubleshooting_Degradation Start Experiment Shows Inconsistent/Poor Results Check_Solution Was the this compound aqueous solution prepared fresh on the day of the experiment? Start->Check_Solution Degradation_Likely Degradation is the likely cause. Prepare fresh solution for each experiment and discard unused portions. Check_Solution->Degradation_Likely No Consider_Other Degradation is less likely. Consider other experimental variables: - Inaccurate concentration - Pipetting errors - Cell viability issues - Purity of the compound Check_Solution->Consider_Other Yes Yes_Fresh Yes No_Stored No

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

L-NIL Hydrochloride vs. L-NAME: A Comparative Guide to iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide synthase (NOS) inhibitors, L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) and Nω-nitro-L-arginine methyl ester (L-NAME) are two commonly employed agents for the inhibition of inducible nitric oxide synthase (iNOS). While both effectively reduce nitric oxide (NO) production, they exhibit distinct profiles in terms of selectivity, mechanism of action, and in vivo efficacy. This guide provides an objective comparison of this compound and L-NAME, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundL-NAME
Selectivity Moderately selective for iNOSNon-selective; inhibits all NOS isoforms
Mechanism of Action Direct, competitive inhibitorProdrug; requires hydrolysis to active form (L-NOARG)
Potency (iNOS) HighModerate
In Vivo Considerations More targeted iNOS inhibitionBroad NOS inhibition leading to systemic effects (e.g., hypertension)

Performance Data: A Quantitative Comparison

The inhibitory potency and selectivity of this compound and L-NAME have been characterized across the three NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency (IC50) of this compound and L-NAME against NOS Isoforms

InhibitoriNOS (murine)nNOS (rat brain)eNOS (human)
This compound 3.3 µM[1][2][3][4]92 µM[1][3][4]8-38 µM[5]
L-NAME 4.4 µM (Ki)[6]15 nM (Ki, bovine)[6]39 nM (Ki, human)[6]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant.

Table 2: Selectivity Profile of this compound and L-NAME

InhibitorSelectivity for iNOS over nNOSSelectivity for iNOS over eNOS
This compound ~28-fold[1][3][4][7]-
L-NAME Non-selectiveNon-selective

This compound demonstrates a clear preference for iNOS, with approximately 28-fold greater selectivity for iNOS over nNOS[1][3][4][7]. In contrast, L-NAME is a non-selective inhibitor, potently targeting all three NOS isoforms. This lack of selectivity can lead to broader physiological effects in vivo, a critical consideration for experimental design.

Mechanism of Action

The fundamental difference in the mechanism of action between this compound and L-NAME has significant implications for their application.

This compound: L-NIL is a direct-acting, competitive inhibitor of iNOS[8]. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. Under conditions that support catalytic turnover, L-NIL can also inactivate iNOS by targeting the heme residue at the active site, leading to a loss of heme and subsequent disassembly of the iNOS dimer into inactive monomers[1].

L-NAME: L-NAME functions as a prodrug, meaning it is not active in its initial form. It requires in vivo hydrolysis to its active metabolite, Nω-nitro-L-arginine (L-NOARG), to inhibit NOS activity[6]. This bioactivation process can be influenced by physiological conditions and can vary across different tissues[6]. The inhibitory effect of L-NAME is therefore time-dependent and linked to the rate of its conversion to L-NOARG[6].

In Vivo Experimental Data: A Head-to-Head Comparison

A study comparing the effects of L-NIL and L-NAME in a rat model of carrageenan-induced hindpaw edema provides valuable insights into their in vivo performance.

Table 3: In Vivo Effects of L-NIL and L-NAME on Carrageenan-Induced Hindpaw Edema and NOS Activity

Treatment (Dose)Early Phase Edema (2h)Late Phase Edema (6h)Hindpaw iNOS Activity (6h)Hindpaw cNOS Activity (6h)
L-NAME (5-25 mg/kg, i.p.) Dose-related inhibitionDose-related inhibitionReducedReduced
L-NIL (5-25 mg/kg, i.p.) No effectDose-related inhibitionInhibitedInhibited

Data from a study on carrageenan-induced hindpaw edema in rats[9].

In this model, L-NAME inhibited both the early and late phases of edema, consistent with its non-selective inhibition of both constitutive NOS (cNOS) and iNOS[9]. In contrast, L-NIL only inhibited the late phase of edema, which is associated with the upregulation of iNOS, and had no effect on the early phase, demonstrating its selective in vivo action against iNOS[9].

Experimental Protocols

1. iNOS Activity Assay (Griess Assay)

This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/ml and stimulated with lipopolysaccharide (LPS) (0.1 µg/ml) and interferon-gamma (IFN-γ) (50 U/ml) to induce iNOS expression.

  • Inhibitor Treatment: Test compounds (L-NIL or L-NAME) are pre-incubated with the cells for 20 minutes prior to stimulation.

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement:

    • 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Quantification: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

2. Determination of IC50 Values

The IC50 value is determined by measuring the enzymatic activity at various inhibitor concentrations.

  • Enzyme Source: Purified recombinant iNOS or cell lysates containing iNOS.

  • Reaction Mixture: A reaction buffer containing the enzyme, L-arginine (substrate), and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Addition: A range of concentrations of the inhibitor (L-NIL or L-NAME) is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Measurement of Product Formation: The rate of product formation (L-citrulline or NO) is measured. NO production can be indirectly measured using the Griess assay as described above.

  • Data Analysis: The reaction rates are plotted against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the maximal enzyme activity.

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway

The induction of iNOS is a complex process involving multiple signaling pathways, primarily triggered by inflammatory stimuli such as LPS and cytokines.

iNOS_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases iNOS_Gene iNOS Gene Nucleus->iNOS_Gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L_Citrulline L-Citrulline iNOS_Protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein

Caption: Simplified iNOS induction and signaling pathway.

Experimental Workflow for Comparing iNOS Inhibitors

The following diagram outlines a typical workflow for comparing the efficacy of iNOS inhibitors in a cell-based assay.

Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Inhibitor_Treatment Treat with L-NIL or L-NAME (various concentrations) Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with LPS/IFN-γ Inhibitor_Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Data_Analysis Analyze absorbance data and calculate IC50 Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for iNOS inhibitor comparison.

Conclusion

Both this compound and L-NAME are valuable tools for studying the role of nitric oxide in various physiological and pathological processes. The choice between them should be guided by the specific requirements of the experiment.

  • This compound is the preferred inhibitor when selectivity for iNOS is crucial. Its direct mechanism of action provides a more straightforward interpretation of experimental results, particularly in in vivo studies where off-target effects of non-selective inhibitors can confound the data.

  • L-NAME is a potent, non-selective NOS inhibitor. While its broad activity can be a limitation, it can be useful in studies where the goal is to achieve a general reduction in nitric oxide production from all NOS isoforms. Researchers using L-NAME should be mindful of its prodrug nature and the potential for systemic effects, such as increased blood pressure, due to the inhibition of eNOS.

By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate iNOS inhibitor for their studies, leading to more accurate and reliable scientific outcomes.

References

A Comparative Guide to L-NIL and L-NIO as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nitric oxide synthase (NOS) inhibition, L-N⁶-(1-iminoethyl)lysine (L-NIL) and L-N⁵-(1-iminoethyl)ornithine (L-NIO) are two structurally similar arginine-based inhibitors that exhibit distinct profiles in terms of selectivity and potency. This guide provides a comprehensive comparison of L-NIL and L-NIO, offering researchers, scientists, and drug development professionals the necessary data and methodologies to make informed decisions for their experimental designs.

Mechanism of Action and Selectivity

Both L-NIL and L-NIO act as competitive inhibitors at the L-arginine binding site of nitric oxide synthases. However, their efficacy and selectivity across the three main NOS isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—differ significantly.

L-NIL is recognized as a potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its mechanism of action for iNOS inactivation involves the alteration and subsequent loss of the heme residue at the enzyme's active site.[3] This selectivity for iNOS makes L-NIL a valuable tool in studies where the specific role of iNOS needs to be elucidated, particularly in the context of inflammation and immune responses.[4][5]

L-NIO , in contrast, is a potent but non-selective NOS inhibitor, affecting all three isoforms.[6][7][8] It is often described as an irreversible inhibitor of NOS isoforms.[8] While it demonstrates a similar potency for iNOS as L-NIL, its lack of selectivity means it will also inhibit the constitutive isoforms, nNOS and eNOS, which are involved in crucial physiological processes such as neurotransmission and vasodilation.[5][9]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the key quantitative data for L-NIL and L-NIO, providing a clear comparison of their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against the different NOS isoforms.

Table 1: Inhibitory Constants (Ki) of L-NIL and L-NIO

InhibitornNOS (neuronal)eNOS (endothelial)iNOS (inducible)
L-NIL Not widely reportedNot widely reportedNot widely reported
L-NIO 1.7 µM[6][7]3.9 µM[6][7]3.9 µM[6][7]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of L-NIL and L-NIO

InhibitornNOS (neuronal)eNOS (endothelial)iNOS (inducible)Selectivity (nNOS/iNOS)
L-NIL 92 µM (rat brain cNOS)[9][10]Not widely reported3.3 µM (mouse iNOS)[9][10][11]28-fold for iNOS[9][10]
L-NIO Data not availableData not availableData not availableNon-selective[9]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors operate, it is crucial to visualize the nitric oxide synthase signaling pathway and the experimental workflow for inhibitor comparison.

NOS_Signaling_Pathway cluster_upstream Upstream Regulation cluster_nos NOS Isoforms cluster_downstream Downstream Effects L_Arginine L-Arginine nNOS nNOS (Neuronal) L_Arginine->nNOS Substrate eNOS eNOS (Endothelial) L_Arginine->eNOS Substrate iNOS iNOS (Inducible) L_Arginine->iNOS Substrate O2 O₂ O2->nNOS O2->eNOS O2->iNOS NADPH NADPH NADPH->nNOS NADPH->eNOS NADPH->iNOS CaM Ca²⁺/Calmodulin CaM->nNOS Activates CaM->eNOS Activates Cytokines Inflammatory Cytokines Cytokines->iNOS Induces Expression NO Nitric Oxide (NO) nNOS->NO L_Citrulline L-Citrulline nNOS->L_Citrulline eNOS->NO eNOS->L_Citrulline iNOS->NO iNOS->L_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Pathophysiological_Effects Pathophysiological Effects (e.g., Inflammation, Cytotoxicity) NO->Pathophysiological_Effects cGMP cGMP sGC->cGMP Produces Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects L_NIL L-NIL L_NIL->iNOS Inhibits (Selective) L_NIO L-NIO L_NIO->nNOS Inhibits (Non-selective) L_NIO->eNOS Inhibits (Non-selective) L_NIO->iNOS Inhibits (Non-selective)

Caption: General NOS signaling pathway and points of inhibition.

Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assays Inhibition Assays cluster_data Data Analysis cluster_comparison Comparison Enzyme_Source Prepare NOS Isoforms (nNOS, eNOS, iNOS) IC50_Assay IC50 Determination Assay Enzyme_Source->IC50_Assay Ki_Assay Ki Determination Assay Enzyme_Source->Ki_Assay Inhibitors Prepare Stock Solutions (L-NIL, L-NIO) Inhibitors->IC50_Assay Inhibitors->Ki_Assay Reagents Prepare Assay Buffers and Substrates Reagents->IC50_Assay Reagents->Ki_Assay Data_Collection Measure NOS Activity (e.g., Citrulline production) IC50_Assay->Data_Collection Ki_Assay->Data_Collection Curve_Fitting Dose-Response Curve Fitting Data_Collection->Curve_Fitting Parameter_Calculation Calculate IC50 and Ki Values Curve_Fitting->Parameter_Calculation Parameter_Calculation->Ki_Assay Inform Ki Assay Design Final_Comparison Compare Potency and Selectivity of L-NIL and L-NIO Parameter_Calculation->Final_Comparison

Caption: Experimental workflow for comparing NOS inhibitors.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of NOS inhibitors. The following are representative protocols for key experiments.

Protocol 1: Determination of NOS Activity by Monitoring the Conversion of L-[³H]arginine to L-[³H]citrulline

This assay measures the activity of NOS enzymes by quantifying the formation of radiolabeled L-citrulline from L-arginine.

Materials:

  • Purified nNOS, eNOS, or iNOS enzyme

  • L-[³H]arginine

  • NADPH

  • CaCl₂

  • Calmodulin (for nNOS and eNOS)

  • BH₄ (Tetrahydrobiopterin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Stop buffer (e.g., 20 mM HEPES, pH 5.5, 2 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, CaCl₂, calmodulin (if required), BH₄, NADPH, and L-[³H]arginine.

  • Initiate the reaction by adding the purified NOS enzyme to the reaction mixture.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate the unreacted L-[³H]arginine (which binds to the resin) from the L-[³H]citrulline (which flows through).

  • Collect the eluate containing L-[³H]citrulline.

  • Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of L-[³H]citrulline produced to determine NOS activity.

Protocol 2: IC50 Determination for NOS Inhibitors

This protocol determines the concentration of an inhibitor required to reduce NOS activity by 50%.

Materials:

  • All materials from Protocol 1

  • L-NIL and L-NIO stock solutions of known concentrations

Procedure:

  • Set up a series of reactions as described in Protocol 1.

  • To each reaction, add varying concentrations of the inhibitor (L-NIL or L-NIO) from a serial dilution. Include a control reaction with no inhibitor.

  • Initiate the reactions by adding the NOS enzyme.

  • Incubate, terminate, and quantify the L-[³H]citrulline produced as described in Protocol 1 for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the control reaction.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Ki Determination for NOS Inhibitors

The inhibitor constant (Ki) is determined by measuring the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.

Materials:

  • All materials from Protocol 2

Procedure:

  • Perform a series of NOS activity assays (as in Protocol 1) at a fixed concentration of the inhibitor (e.g., near the IC50 value). In these assays, vary the concentration of the substrate, L-arginine.

  • Repeat step 1 with at least two other fixed concentrations of the inhibitor and a control set with no inhibitor.

  • For each inhibitor concentration, determine the apparent Km and Vmax by plotting the data on a Lineweaver-Burk or Michaelis-Menten plot.

  • To calculate the Ki for a competitive inhibitor, create a secondary plot of the apparent Km versus the inhibitor concentration. The x-intercept of this plot will be equal to -Ki.

Conclusion

The choice between L-NIL and L-NIO depends critically on the specific research question. L-NIL is the preferred inhibitor when the goal is to selectively target the activity of iNOS, thereby isolating its role in pathological processes like inflammation. In contrast, L-NIO is suitable for studies requiring broad-spectrum NOS inhibition, where the combined effects of nNOS, eNOS, and iNOS are under investigation. The provided data and protocols offer a solid foundation for the effective application of these inhibitors in nitric oxide research.

References

A Comparative Guide to L-NIL Hydrochloride and Other Inducible Nitric Oxide Synthase (iNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selective inhibition of inducible nitric oxide synthase (iNOS) is a critical area of investigation for various inflammatory and autoimmune diseases. This guide provides an objective comparison of the potency of L-NIL hydrochloride against other widely used iNOS inhibitors, supported by experimental data and detailed methodologies.

Potency and Selectivity Comparison of iNOS Inhibitors

The following table summarizes the inhibitory potency (IC50 or Kd/Ki) of this compound and other common iNOS inhibitors against the three main isoforms of nitric oxide synthase: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). Lower values indicate higher potency. Selectivity is also presented as a ratio of potency against nNOS or eNOS relative to iNOS.

InhibitoriNOS PotencynNOS PotencyeNOS PotencySelectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)Reference
This compound IC50: 0.4-3.3 µMIC50: 17-92 µMIC50: 8-38 µM~5-28 fold~2.4-20 fold[1][2]
1400W Kd: ≤ 7 nMKi: 2 µMKi: 50 µM~286 fold~7143 fold[3]
S-Methylisothiourea (SMT) EC50: 2-6 µM----[4][5]
Aminoguanidine IC50: ~2.1 µM-->10-100 fold less potent vs constitutive NOS>10-100 fold less potent vs constitutive NOS[6][7]

Key Experimental Protocols

The determination of inhibitor potency is crucial for the comparative evaluation of iNOS inhibitors. Below are detailed methodologies for common assays used to assess iNOS activity and inhibition.

iNOS Inhibition Assay by Measuring Nitrite/Nitrate (Griess Assay)

This assay is a widely used indirect method to measure NO production by quantifying its stable oxidation products, nitrite and nitrate.

Principle: Nitric oxide (NO) produced by iNOS is rapidly oxidized to nitrite (NO2-) and nitrate (NO3-). The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically. Nitrate is first reduced to nitrite using nitrate reductase.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7) or other suitable cells in 96-well plates.

    • Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and/or interferon-gamma (IFN-γ) for a specified period (e.g., 18-24 hours).

    • Concurrently, treat the cells with various concentrations of the test inhibitor (e.g., this compound). Include a positive control (induced, untreated cells) and a negative control (uninduced cells).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant.

  • Nitrate Reduction:

    • To measure total NOx (nitrite + nitrate), incubate the supernatant with nitrate reductase and its cofactor (e.g., NADPH) to convert nitrate to nitrite.

  • Griess Reaction:

    • Add the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

    • Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes) to allow for color development.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that reduces iNOS activity by 50%).

iNOS Inhibition Assay by Measuring L-Citrulline Formation

This is a direct and highly specific assay that measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis.

Principle: NOS enzymes, including iNOS, catalyze the oxidation of L-arginine to produce NO and L-citrulline. By using radiolabeled L-arginine (e.g., [³H]L-arginine), the formation of radiolabeled L-citrulline can be quantified.

Experimental Protocol:

  • Enzyme Preparation:

    • Prepare a crude enzyme extract from iNOS-expressing cells or tissues, or use a purified recombinant iNOS enzyme.

  • Reaction Mixture:

    • Prepare a reaction buffer containing necessary cofactors for iNOS activity, such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

    • Add [³H]L-arginine to the reaction mixture.

  • Inhibition Assay:

    • In separate reaction tubes, add the iNOS enzyme preparation, the reaction mixture, and varying concentrations of the test inhibitor.

    • Include a control reaction without the inhibitor.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺, although iNOS is largely Ca²⁺-independent).

    • Separate the radiolabeled L-citrulline from the unreacted [³H]L-arginine using cation-exchange chromatography. L-arginine, being positively charged, binds to the resin, while L-citrulline, being neutral, flows through.

  • Quantification:

    • Measure the radioactivity of the eluate containing [³H]L-citrulline using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of L-citrulline produced in each reaction.

    • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing Key Pathways and Workflows

iNOS Signaling Pathway

The following diagram illustrates the signaling cascade leading to the expression of inducible nitric oxide synthase, typically initiated by inflammatory stimuli such as lipopolysaccharide (LPS).

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates iNOS_gene iNOS Gene NFkB_nucleus->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO Citrulline L-Citrulline iNOS_protein->Citrulline Arginine L-Arginine Arginine->iNOS_protein

Caption: LPS-induced iNOS signaling pathway.

Experimental Workflow for iNOS Inhibitor Screening

This diagram outlines a typical workflow for screening and evaluating potential iNOS inhibitors.

iNOS_Inhibitor_Screening start Start cell_culture Cell Culture (e.g., Macrophages) start->cell_culture induce_iNOS Induce iNOS Expression (LPS/IFN-γ) cell_culture->induce_iNOS add_inhibitors Add Test Inhibitors (Varying Concentrations) induce_iNOS->add_inhibitors incubation Incubate add_inhibitors->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant assay Perform iNOS Activity Assay (Griess or Citrulline Assay) collect_supernatant->assay data_analysis Data Analysis assay->data_analysis calculate_ic50 Calculate IC50 Values data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for iNOS inhibitor screening.

References

Validating iNOS Inhibition: A Comparative Guide to L-NIL Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nitric oxide synthase (NOS) research, particularly concerning the inducible isoform (iNOS), rigorous validation of inhibitors is paramount for accurate and reproducible findings. L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL) has emerged as a widely utilized tool for this purpose. This guide provides a comprehensive comparison of L-NIL hydrochloride with other common iNOS inhibitors, supported by experimental data and detailed protocols to aid researchers in their experimental design.

Mechanism of Action and Selectivity Profile

L-NIL is a potent and relatively selective inhibitor of iNOS.[1][2] It acts as a slow, tight-binding inhibitor of the enzyme.[3] The selectivity of an iNOS inhibitor is a critical parameter, as off-target inhibition of the endothelial (eNOS) and neuronal (nNOS) isoforms can lead to confounding physiological effects. L-NIL exhibits a favorable selectivity profile, being significantly more potent against iNOS compared to eNOS and nNOS.[1][2][4][5][6][7]

Comparative Analysis of iNOS Inhibitors

Several other compounds are frequently employed to inhibit iNOS activity. This section provides a quantitative comparison of L-NIL with prominent alternatives: 1400W, GW274150, and Aminoguanidine.

InhibitorTargetIC50 / KdSelectivity vs. eNOSSelectivity vs. nNOSReference
This compound iNOSIC50: 0.4-3.3 µM8-38 µM17-92 µM[1][4]
miNOSIC50: 3.3 µM[5][6][7][8]
rcNOSIC50: 92 µM[2][5][7]
1400W iNOSKd: ≤ 7 nM>5000-foldKi: 2 µM[3][9][10][11][12]
eNOSKi: 50 µM[3][10][11][12]
GW274150 human iNOSIC50: 2.19 µM; Kd: 40 nM>260-fold>219-fold[13][14]
rat iNOSED50: 1.15 µM[13][14]
Aminoguanidine iNOS->50-fold>50-fold[15]

Key Observations:

  • Potency: 1400W demonstrates the highest potency with a Kd in the nanomolar range.[9][10][11][12]

  • Selectivity: 1400W and GW274150 exhibit superior selectivity for iNOS over the constitutive isoforms compared to L-NIL and Aminoguanidine.[3][13][14]

  • L-NIL offers a good balance of potency and selectivity, making it a reliable tool for a wide range of applications.[1][2][4]

  • Aminoguanidine is a less potent but still selective iNOS inhibitor.[15][16][17]

Experimental Protocols for Validating iNOS Inhibition

The following are generalized protocols for in vitro and in vivo validation of iNOS inhibition. Researchers should optimize these protocols for their specific experimental systems.

In Vitro iNOS Inhibition Assay (Griess Assay in Macrophage Cell Culture)

This assay measures the accumulation of nitrite, a stable breakdown product of nitric oxide (NO), in the culture medium of cells stimulated to express iNOS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound and other test inhibitors

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Plate macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of L-NIL or other inhibitors for 1-2 hours.

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in the presence of the inhibitors. Include vehicle-treated and unstimulated controls.

  • Incubation: Incubate the plate for 18-24 hours to allow for iNOS expression and NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples and determine the IC50 value for each inhibitor.

In Vivo iNOS Inhibition Model (Rodent Endotoxemia Model)

This model assesses the ability of an inhibitor to block systemic NO production following an inflammatory challenge.

Materials:

  • Rodents (e.g., mice or rats)

  • Lipopolysaccharide (LPS)

  • This compound or other test inhibitors

  • Method for blood collection

  • Assay kit for measuring plasma nitrate/nitrite levels

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions.

  • Inhibitor Administration: Administer L-NIL or other inhibitors via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses.

  • Induction of Endotoxemia: After a predetermined time, inject the animals with a sublethal dose of LPS to induce a systemic inflammatory response and iNOS expression.

  • Sample Collection: At the peak of the expected NO production (e.g., 4-6 hours post-LPS), collect blood samples.

  • Nitrate/Nitrite Measurement: Process the blood to obtain plasma. Measure the total nitrate and nitrite concentration in the plasma using a commercially available kit.

  • Data Analysis: Compare the plasma nitrate/nitrite levels in the inhibitor-treated groups to the LPS-only control group to determine the in vivo efficacy of the inhibitor.

Visualizing Key Concepts

To further clarify the context and application of L-NIL, the following diagrams illustrate the iNOS signaling pathway, a typical experimental workflow, and the comparative selectivity of iNOS inhibitors.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IFN-γ IFN-γ IFNGR IFNGR IFN-γ->IFNGR NF-κB NF-κB TLR4->NF-κB activates STAT1 STAT1 IFNGR->STAT1 activates iNOS_Gene iNOS Gene Transcription NF-κB->iNOS_Gene STAT1->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translates to NO_Citrulline NO + L-Citrulline iNOS_Protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein

Caption: iNOS signaling pathway induction.

Experimental_Workflow A 1. Seed Macrophages B 2. Pre-treat with L-NIL or other inhibitors A->B C 3. Induce iNOS with LPS + IFN-γ B->C D 4. Incubate for 18-24h C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance and Calculate Nitrite F->G H 8. Determine IC50 G->H

Caption: In vitro iNOS inhibition workflow.

Inhibitor_Selectivity cluster_inhibitors iNOS Inhibitors cluster_targets NOS Isoforms L-NIL L-NIL iNOS iNOS L-NIL->iNOS Moderate eNOS eNOS L-NIL->eNOS nNOS nNOS L-NIL->nNOS 1400W 1400W 1400W->iNOS Very High GW274150 GW274150 GW274150->iNOS High Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Moderate Aminoguanidine->eNOS Aminoguanidine->nNOS

Caption: iNOS inhibitor selectivity comparison.

References

L-NIL Hydrochloride: A Superior Selective Inhibitor of Inducible Nitric Oxide Synthase Compared to L-NMMA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of nitric oxide synthase (NOS) isoforms is critical for dissecting their distinct physiological and pathological roles. This guide provides a comprehensive comparison of L-NIL hydrochloride and L-NG-monomethyl-L-arginine (L-NMMA), highlighting the superior selectivity of this compound for the inducible NOS (iNOS) isoform. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vascular homeostasis, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO. Dysregulation of iNOS activity is implicated in various inflammatory diseases, making it a key therapeutic target.

L-NMMA is a well-established, non-selective competitive inhibitor of all three NOS isoforms.[1][2] In contrast, L-N6-(1-iminoethyl)lysine hydrochloride (this compound) is a potent and relatively selective inhibitor of iNOS.[3] This selectivity offers a significant advantage in studies aiming to specifically target the inflammatory actions of iNOS while minimizing interference with the physiological functions of nNOS and eNOS.

Comparative Analysis: this compound vs. L-NMMA

The superior selectivity of this compound for iNOS over other NOS isoforms is evident from in vitro studies measuring the half-maximal inhibitory concentration (IC50).

InhibitoriNOS (murine) IC50 (μM)nNOS (rat brain) IC50 (μM)eNOS IC50 (μM)Selectivity (nNOS/iNOS)Selectivity (eNOS/iNOS)
This compound 0.4 - 3.3[3]17 - 92[3]8 - 38[3]~28-fold[4]-
L-NMMA ~3.9 (reversible)[5]~0.65[5]~0.7[5]Non-selectiveNon-selective

Table 1: Comparison of the in vitro potency and selectivity of this compound and L-NMMA for different NOS isoforms. Lower IC50 values indicate higher potency. Selectivity is expressed as the ratio of IC50 values for the constitutive isoforms (nNOS, eNOS) to the inducible isoform (iNOS).

As the data indicates, this compound demonstrates a significantly higher potency for iNOS compared to nNOS and eNOS, with a selectivity of approximately 28-fold for iNOS over nNOS.[4] In contrast, L-NMMA inhibits all three isoforms with comparable potency, making it a non-selective inhibitor.[5]

Experimental Evidence: In Vivo Comparison in a Model of Inflammation

The differential effects of selective versus non-selective NOS inhibition are further highlighted in in vivo models of inflammation, such as the carrageenan-induced paw edema model in rats. In this model, inflammation is induced by the injection of carrageenan into the paw, leading to a biphasic inflammatory response. The late phase of this response is associated with the induction of iNOS.

A study comparing the effects of L-NIL and L-NAME (a non-selective NOS inhibitor structurally and functionally similar to L-NMMA) demonstrated that pretreatment with L-NIL (5-25 mg/kg, i.p.) produced a dose-related inhibition of the late-phase edema.[6][7] In contrast, L-NAME inhibited both the early and late phases of the edema.[6][7] This suggests that the selective inhibition of iNOS by L-NIL specifically targets the iNOS-dependent component of the inflammatory response, whereas the non-selective inhibitor affects both constitutive and inducible NOS-mediated effects.

Experimental Protocols

In Vitro iNOS Inhibition Assay in Macrophages

This protocol describes a method to compare the inhibitory effects of this compound and L-NMMA on iNOS activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NMMA

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[8][9]

  • Inhibitor Treatment: Prepare stock solutions of this compound and L-NMMA in sterile water. Dilute the inhibitors to the desired concentrations in DMEM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound or L-NMMA. Incubate for 1 hour.

  • iNOS Induction: Add LPS to each well to a final concentration of 1 µg/mL to induce iNOS expression. Include control wells with cells and LPS but no inhibitor, and wells with cells alone (no LPS or inhibitor).[8]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve. Determine the percentage of iNOS inhibition for each concentration of this compound and L-NMMA compared to the LPS-only control. Calculate the IC50 values for each inhibitor.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines a method to compare the anti-inflammatory effects of this compound and L-NMMA in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • L-NMMA

  • Plethysmometer

  • Intraperitoneal (i.p.) injection supplies

  • Subplantar injection supplies

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Control (saline vehicle, i.p.)

    • Carrageenan control (saline vehicle, i.p. + carrageenan)

    • This compound (various doses, i.p.) + carrageenan

    • L-NMMA (various doses, i.p.) + carrageenan

  • Inhibitor Administration: Administer this compound, L-NMMA, or the vehicle intraperitoneally 30 minutes before the carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection paw volume. Calculate the percentage of inhibition of edema for the inhibitor-treated groups compared to the carrageenan control group.

Signaling Pathways and Experimental Workflow

The differential effects of this compound and L-NMMA can be understood by examining their impact on the nitric oxide signaling pathway.

NitricOxideSignaling cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Cell Macrophage cluster_Inhibitors Inhibitors cluster_Constitutive Constitutive NOS LPS LPS iNOS_gene iNOS Gene Transcription LPS->iNOS_gene Induces iNOS iNOS iNOS_gene->iNOS Translates to NO Nitric Oxide (NO) iNOS->NO Produces L_Arginine L-Arginine L_Arginine->iNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Inflammation Inflammatory Response PKG->Inflammation L_NIL L-NIL L_NIL->iNOS Selectively Inhibits L_NMMA L-NMMA L_NMMA->iNOS Inhibits nNOS_eNOS nNOS / eNOS L_NMMA->nNOS_eNOS Inhibits Physiological_NO Physiological NO nNOS_eNOS->Physiological_NO Produces Homeostasis Homeostasis Physiological_NO->Homeostasis

Caption: Differential inhibition of the nitric oxide signaling pathway.

The diagram above illustrates how inflammatory stimuli like LPS induce the expression of iNOS, leading to the production of nitric oxide and subsequent inflammatory responses. L-NIL selectively inhibits iNOS, thereby blocking this inflammatory cascade. In contrast, L-NMMA non-selectively inhibits all NOS isoforms, which can disrupt both pathological and physiological NO signaling.

ExperimentalWorkflow cluster_InVitro In Vitro Experiment cluster_InVivo In Vivo Experiment A Seed RAW 264.7 Macrophages B Treat with L-NIL or L-NMMA A->B C Induce iNOS with LPS B->C D Incubate for 24h C->D E Measure Nitrite (Griess Assay) D->E F Calculate IC50 E->F G Acclimatize Rats H Administer L-NIL or L-NMMA (i.p.) G->H I Induce Paw Edema (Carrageenan) H->I J Measure Paw Volume I->J K Analyze Anti-inflammatory Effect J->K

Caption: Workflow for comparing NOS inhibitors.

This workflow diagram outlines the key steps for both in vitro and in vivo experiments designed to compare the efficacy and selectivity of this compound and L-NMMA.

Conclusion

The experimental evidence strongly supports the classification of this compound as a superior alternative to L-NMMA for studies requiring the selective inhibition of iNOS. Its high potency and selectivity for iNOS allow for the targeted investigation of iNOS-mediated pathological processes with minimal confounding effects on the essential physiological roles of nNOS and eNOS. For researchers in inflammation, immunology, and drug development, this compound represents a more precise tool for elucidating the specific contributions of iNOS to disease and for the development of targeted therapeutics.

References

L-NIL's Interaction with eNOS and nNOS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of L-N⁶-(1-iminoethyl)lysine (L-NIL), a well-known inducible nitric oxide synthase (iNOS) inhibitor, with the endothelial (eNOS) and neuronal (nNOS) isoforms. The following sections present quantitative data on its inhibitory potency, detailed experimental protocols for assessing this activity, and a visual representation of its selectivity profile.

Quantitative Comparison of L-NIL Inhibition across NOS Isoforms

L-NIL exhibits a notable preference for inhibiting the inducible isoform of nitric oxide synthase (iNOS) over the constitutive isoforms, eNOS and nNOS. This selectivity is crucial for therapeutic applications where targeting iNOS-driven nitric oxide (NO) production is desired without disrupting the physiological functions of eNOS and nNOS, such as vasodilation and neurotransmission.[1] The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The table below summarizes the reported IC50 values for L-NIL against the three NOS isoforms. The data clearly illustrates L-NIL's higher affinity for iNOS.

NOS IsoformL-NIL IC50 (µM)Selectivity (Fold difference vs. iNOS)
iNOS (inducible)0.4 - 3.3[2][3]-
eNOS (endothelial)8 - 38[2][3]~2.4 - 95
nNOS (neuronal)17 - 92[2][3]~5.2 - 230

Note: The ranges in IC50 values can be attributed to variations in experimental conditions, such as the source of the enzyme (e.g., mouse vs. human) and the specific assay used.

Based on these values, L-NIL is approximately 2.4 to 95 times more selective for iNOS over eNOS and 5.2 to 230 times more selective for iNOS over nNOS. One of the foundational studies reported a 28-fold greater selectivity for mouse iNOS (IC50 of 3.3 µM) compared to rat brain constitutive NOS (primarily nNOS, IC50 of 92 µM).[4]

Mechanism of Inhibition

L-NIL is described as a time- and concentration-dependent, mechanism-based inactivator of both iNOS and nNOS. This means that its inhibitory effect increases with the duration of exposure to the enzyme and that it likely acts as an alternative substrate, leading to the inactivation of the enzyme during the catalytic process.

Experimental Protocols for Determining NOS Inhibition

The determination of the inhibitory activity of L-NIL on NOS isoforms is typically performed using in vitro enzyme assays. A common method involves measuring the conversion of a radioactively labeled substrate, L-arginine, to L-citrulline. Alternatively, the production of nitric oxide can be quantified by measuring its stable breakdown product, nitrite, using the Griess reagent.

Here is a generalized protocol for a nitric oxide synthase inhibition assay:

Objective: To determine the IC50 value of L-NIL for a specific NOS isoform.

Materials:

  • Purified recombinant iNOS, eNOS, or nNOS enzyme.

  • L-NIL hydrochloride.

  • L-[³H]arginine or unlabeled L-arginine.

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4).

  • Calmodulin (for eNOS and nNOS activation).

  • Calcium Chloride (CaCl₂).

  • Assay buffer (e.g., HEPES buffer, pH 7.4).

  • Dowex AG 50WX-8 resin (for radiolabeled assay).

  • Griess Reagent (for colorimetric assay).

  • Spectrophotometer or liquid scintillation counter.

Procedure (L-[³H]arginine to L-[³H]citrulline conversion assay):

  • Enzyme Preparation: Prepare a reaction mixture containing the purified NOS isoform, NADPH, BH4, and, for eNOS and nNOS, calmodulin and CaCl₂ in the assay buffer.

  • Inhibitor Incubation: Add varying concentrations of L-NIL to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[³H]arginine to the mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer, typically containing EDTA to chelate calcium and a high concentration of non-radiolabeled L-arginine.

  • Separation of Substrate and Product: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

  • Quantification: Collect the eluate and quantify the amount of L-[³H]citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each L-NIL concentration compared to the control. Plot the percentage of inhibition against the logarithm of the L-NIL concentration and determine the IC50 value from the resulting dose-response curve.

Procedure (Griess Assay for Nitrite Detection):

  • Follow steps 1-4 of the radiolabeled assay, using unlabeled L-arginine as the substrate.

  • Sample Collection: After incubation, collect the supernatant from each reaction.

  • Griess Reaction: Add the Griess reagent to the supernatant. This reagent reacts with nitrite in an acidic environment to form a purple azo compound.

  • Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 540 nm) using a spectrophotometer.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Use this curve to determine the nitrite concentration in each sample and subsequently calculate the percentage of inhibition and the IC50 value as described above.

Visualizing L-NIL Selectivity

The following diagram illustrates the preferential inhibition of iNOS by L-NIL compared to eNOS and nNOS.

L_NIL_Selectivity cluster_Inhibitor Inhibitor cluster_NOS_Isoforms Nitric Oxide Synthase Isoforms L-NIL L-NIL iNOS iNOS (Inducible) L-NIL->iNOS Strong Inhibition (Low µM IC50) eNOS eNOS (Endothelial) L-NIL->eNOS Weak Inhibition (Higher µM IC50) nNOS nNOS (Neuronal) L-NIL->nNOS Weak Inhibition (Higher µM IC50)

Caption: Preferential inhibition of iNOS by L-NIL.

This guide provides a comprehensive overview of L-NIL's cross-reactivity with eNOS and nNOS, supported by quantitative data and detailed experimental methodologies. This information is intended to assist researchers in making informed decisions when selecting and utilizing NOS inhibitors in their studies.

References

L-NIL Hydrochloride: A Comparative Guide to its Inhibition of Nitric Oxide Synthase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) stands as a significant tool in the study of nitric oxide (NO) signaling. This guide provides a comparative analysis of L-NIL's inhibitory potency against the different nitric oxide synthase (NOS) isoforms, supported by experimental data and detailed methodologies.

This compound is recognized as a potent and relatively selective inhibitor of the inducible nitric oxide synthase (iNOS or NOS2) over the endothelial (eNOS or NOS3) and neuronal (nNOS or NOS1) isoforms. This selectivity is crucial for investigating the specific roles of iNOS in various physiological and pathological processes, including inflammation and immune responses.

Potency and Selectivity of this compound

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data consistently demonstrates that L-NIL is significantly more potent against iNOS compared to eNOS and nNOS.

NOS IsoformIC50 Range (µM)Relative Selectivity (Compared to iNOS)
iNOS (inducible) 0.4 - 3.3[1][2]-
eNOS (endothelial) 8 - 38[1][2]~20-12 fold less sensitive
nNOS (neuronal) 17 - 92[1][2]~42-28 fold less sensitive

Table 1: Comparative IC50 values of this compound for different NOS isoforms. The data indicates a pronounced selectivity for iNOS.

One of the foundational studies reported an IC50 of 3.3 µM for mouse iNOS (miNOS) and 92 µM for rat brain constitutive NOS (likely nNOS), highlighting a 28-fold selectivity for the inducible isoform[3]. Another study, conducted in intact cells, demonstrated an even higher potency with an IC50 of 0.4 µM for iNOS in interferon-gamma stimulated primary macrophages.

Experimental Protocols

The determination of NOS inhibition by this compound is typically performed using established in vitro enzyme activity assays. The two most common methods are the citrulline assay and the Griess assay.

Citrulline Assay (Measurement of L-Arginine to L-Citrulline Conversion)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes catalyze the oxidation of L-arginine to produce nitric oxide and L-citrulline. By using [³H]L-arginine as a substrate, the amount of [³H]L-citrulline produced is directly proportional to the NOS activity.

General Protocol:

  • Enzyme Preparation: Purified NOS enzymes or cell/tissue homogenates containing the NOS isoforms are prepared and kept on ice.

  • Reaction Mixture: A reaction buffer is prepared containing essential cofactors for NOS activity, including NADPH, Ca²⁺/calmodulin (for eNOS and nNOS), and tetrahydrobiopterin.

  • Initiation of Reaction: The reaction is initiated by adding the enzyme preparation to the reaction mixture containing [³H]L-arginine and varying concentrations of the inhibitor (this compound).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Reaction: The reaction is stopped by adding a stop buffer, typically containing a cation-exchange resin (e.g., Dowex 50W).

  • Separation of Substrate and Product: The positively charged [³H]L-arginine binds to the cation-exchange resin, while the neutral [³H]L-citrulline remains in the supernatant.

  • Quantification: The amount of [³H]L-citrulline in the supernatant is quantified using liquid scintillation counting.

  • IC50 Determination: The percentage of inhibition at each L-NIL concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Griess Assay (Measurement of Nitrite)

This colorimetric assay indirectly measures NOS activity by detecting the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide in aqueous solutions.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be quantified spectrophotometrically.

General Protocol:

  • Cell Culture and Treatment: Cells expressing the NOS isoform of interest are cultured in a 96-well plate. For iNOS, cells are typically stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The cells are then treated with varying concentrations of this compound.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Griess Reaction:

    • An equal volume of the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Quantification: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 540 nm.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • IC50 Determination: The percentage of inhibition of nitrite production is calculated for each L-NIL concentration compared to the untreated control. The IC50 value is then determined as described for the citrulline assay.

NOS Signaling Pathway and Point of Inhibition

Nitric oxide synthases are key enzymes in a critical signaling pathway that regulates a wide range of physiological processes. The diagram below illustrates the general activation and downstream effects of the three NOS isoforms, and the point of inhibition by this compound.

NOS_Signaling_Pathway cluster_activation Upstream Activation cluster_inhibition Inhibition cluster_reaction Catalytic Reaction cluster_downstream Downstream Effects CaM Ca²⁺/Calmodulin nNOS nNOS (Neuronal) CaM->nNOS Activates eNOS eNOS (Endothelial) CaM->eNOS Activates Cytokines Cytokines (e.g., IFN-γ, TNF-α) iNOS iNOS (Inducible) Cytokines->iNOS Induces Expression L_Arginine L-Arginine nNOS->L_Arginine eNOS->L_Arginine iNOS->L_Arginine LNIL L-NIL Hydrochloride LNIL->nNOS Inhibits (Higher IC50) LNIL->eNOS Inhibits (Higher IC50) LNIL->iNOS Potently Inhibits (Lower IC50) NO_Citrulline Nitric Oxide (NO) + L-Citrulline L_Arginine->NO_Citrulline O₂, NADPH sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates S_Nitrosylation S-Nitrosylation of Target Proteins NO_Citrulline->S_Nitrosylation cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission, Immune Response) PKG->Physiological_Effects S_Nitrosylation->Physiological_Effects

Figure 1: NOS signaling pathway and L-NIL inhibition.

References

L-NIL Efficacy: A Comparative Analysis of In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of L-N6-(1-iminoethyl)lysine (L-NIL) as a Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS).

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-NIL, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to offer a thorough understanding of L-NIL's performance characteristics and its standing relative to other iNOS inhibitors.

Data Presentation: Quantitative Comparison of L-NIL and Alternative iNOS Inhibitors

The following tables summarize the key quantitative data on the efficacy of L-NIL and other commonly used iNOS inhibitors.

Table 1: In Vitro Efficacy of iNOS Inhibitors

InhibitorTarget EnzymeIC50 Value (µM)Selectivity (fold vs. nNOS)Selectivity (fold vs. eNOS)Source
L-NIL Mouse iNOS3.328-[1]
L-NIL Rat Brain cNOS92--[1]
L-NIL Interferon-gamma stimulated primary macrophages0.4 ± 0.1--
NG-monomethyl-L-arginine (L-NMMA) Interferon-gamma stimulated primary macrophages~4--
Aminoguanidine Interferon-gamma stimulated primary macrophages~12--
1400W Human iNOSKd ≤ 0.007>2857 (vs. nNOS)>7142 (vs. eNOS)[2]
1400W Human nNOS2--[2]
1400W Human eNOS50--[2]
L-NIO Mouse iNOSSimilar to L-NILLacks selectivity-[1]

Table 2: In Vivo Efficacy of L-NIL and Other iNOS Inhibitors

InhibitorAnimal ModelDosing RegimenObserved EffectsSource
L-NIL Rat (Carrageenan-induced hindpaw edema)5-25 mg/kg, i.p.Dose-related inhibition of late-phase edema; inhibited iNOS and cNOS activity.[3]
L-NIL Mouse (Leishmaniasis infection)0.4-9 mM in drinking waterSuppressed iNOS activity and exacerbated leishmaniasis.
L-NIL Rat (LPS-induced renal dysfunction)Not specifiedPrevented the decrease in glomerular filtration rate.[4]
1400W Mouse (EMT6 mammary adenocarcinoma)10-12 mg/kg/h for 6 days (continuous infusion)Significant reduction in tumor weight.[5]
1400W Mouse (DLD-1 colon adenocarcinoma xenograft)6 mg/kg/h for 13 days (continuous infusion)Reduced tumor growth.[5]
Aminoguanidine Mouse (Experimental autoimmune encephalomyelitis)400 mg/kg/dayDelayed disease onset and reduced clinical score.[6]
NG-monomethyl-L-arginine (L-NMMA) Rat (Endotoxin-induced hepatic damage)Dose-dependentSuppression of plasma NO2-/NO3- levels.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for evaluating iNOS inhibitors.

In Vitro iNOS Inhibition Assay (Macrophage Cell Line)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against iNOS activity in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

  • Test compounds (e.g., L-NIL) dissolved in a suitable vehicle

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • iNOS Induction: Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours to induce iNOS expression.

  • Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable end-product of NO, using the Griess assay.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory efficacy of an iNOS inhibitor in a rat model of acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., L-NIL) dissolved in a suitable vehicle

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inhibitor Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the percentage of edema inhibition in the treated groups with the vehicle control group. A dose-response curve can be generated to determine the effective dose (ED50).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in iNOS signaling and its inhibition is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these pathways and workflows.

iNOS_Signaling_Pathway cluster_induction iNOS Induction cluster_activity iNOS Activity & Inhibition cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli TLR4/IFNGR TLR4 / IFN-γ Receptor Inflammatory Stimuli->TLR4/IFNGR NF-κB / STAT1 NF-κB / STAT1 Activation TLR4/IFNGR->NF-κB / STAT1 iNOS Gene Transcription iNOS Gene Transcription NF-κB / STAT1->iNOS Gene Transcription iNOS mRNA iNOS mRNA iNOS Gene Transcription->iNOS mRNA iNOS Protein iNOS Protein (inactive monomer) iNOS mRNA->iNOS Protein iNOS Dimer Active iNOS Dimer iNOS Protein->iNOS Dimer Nitric Oxide (NO) Nitric Oxide (NO) iNOS Dimer->Nitric Oxide (NO) L-Citrulline L-Citrulline iNOS Dimer->L-Citrulline L-Arginine L-Arginine L-Arginine->iNOS Dimer O2, NADPH O₂ + NADPH O2, NADPH->iNOS Dimer Soluble Guanylate Cyclase (sGC) sGC Activation Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Inflammation Inflammation Nitric Oxide (NO)->Inflammation Bcl-2 Downregulation Bcl-2 Downregulation Nitric Oxide (NO)->Bcl-2 Downregulation Leads to L-NIL L-NIL L-NIL->iNOS Dimer Inhibition cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP Vasodilation Vasodilation cGMP->Vasodilation Apoptosis Apoptosis Bcl-2 Downregulation->Apoptosis

Caption: The iNOS signaling pathway, from induction by inflammatory stimuli to the production of nitric oxide and its downstream effects, including the point of inhibition by L-NIL.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment Cell Culture Cell Culture (e.g., RAW 264.7) iNOS Induction iNOS Induction (LPS + IFN-γ) Cell Culture->iNOS Induction Inhibitor Treatment Treatment with L-NIL (Dose-Response) iNOS Induction->Inhibitor Treatment Nitrite Measurement Nitrite Measurement (Griess Assay) Inhibitor Treatment->Nitrite Measurement IC50 Determination IC50 Value Determination Nitrite Measurement->IC50 Determination Efficacy Evaluation Evaluation of Efficacy (e.g., Reduced Inflammation) IC50 Determination->Efficacy Evaluation Informs Animal Model Animal Model of Disease (e.g., Inflammation, Sepsis) Inhibitor Administration Administration of L-NIL (Route, Dose, Frequency) Animal Model->Inhibitor Administration Disease Progression Monitoring Monitoring of Disease Progression & Biomarkers Inhibitor Administration->Disease Progression Monitoring Disease Progression Monitoring->Efficacy Evaluation

Caption: A generalized experimental workflow for assessing the efficacy of iNOS inhibitors like L-NIL, from in vitro IC50 determination to in vivo disease model evaluation.

References

A Researcher's Guide to L-NIL Hydrochloride: A Comparative Analysis of iNOS Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and inflammatory disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) is of paramount importance. Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory conditions. L-N6-(1-iminoethyl)lysine hydrochloride (L-NIL hydrochloride) has emerged as a potent and selective tool for studying the roles of iNOS. This guide provides an objective comparison of this compound with other commonly used iNOS inhibitors, supported by experimental data and detailed protocols to ensure the reproducibility of findings.

Mechanism of Action: Targeting the Heme Moiety

This compound is a selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Its inhibitory action primarily targets the heme residue at the active site of the iNOS enzyme.[1] Under conditions that support catalytic turnover, L-NIL leads to the alteration and loss of this heme group, which is a critical cofactor for the enzyme's function. This inactivation of iNOS effectively curtails the excessive production of nitric oxide (NO) associated with inflammatory processes.

Below is a diagram illustrating the signaling pathway of nitric oxide synthesis and the point of inhibition by this compound.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IFN-γ) Cell Macrophage / Inflammatory Cell Inflammatory_Stimuli->Cell iNOS_Induction iNOS Gene Transcription & Translation Cell->iNOS_Induction iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme L_Citrulline L-Citrulline iNOS_Enzyme->L_Citrulline Product NO Nitric Oxide (NO) iNOS_Enzyme->NO Product L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Pathophysiological_Effects Pathophysiological Effects (e.g., Vasodilation, Inflammation) NO->Pathophysiological_Effects L_NIL This compound L_NIL->iNOS_Enzyme Inhibition

Caption: Nitric oxide synthesis pathway and L-NIL inhibition.

Comparative Performance of iNOS Inhibitors

The efficacy and selectivity of an iNOS inhibitor are critical for its utility in research. The following tables summarize the quantitative data for this compound and two other widely used iNOS inhibitors, 1400W and Aminoguanidine.

Table 1: Inhibitory Potency (IC50/Ki) of iNOS Inhibitors

InhibitoriNOSeNOSnNOS
This compound 0.4 - 3.3 µM (IC50)[1][2]8 - 38 µM (IC50)[1]17 - 92 µM (IC50)[1][2]
1400W ≤ 7 nM (Kd)[3]50 µM (Ki)[3]2 µM (Ki)[3]
Aminoguanidine Equip. to L-NMA (iNOS)[4]10-100x less potent than on iNOS[4]10-100x less potent than on iNOS[4]

L-NMA (NG-monomethyl-L-arginine) is another commonly used NOS inhibitor.

Table 2: Selectivity Profile of iNOS Inhibitors

InhibitorSelectivity for iNOS vs. eNOSSelectivity for iNOS vs. nNOS
This compound ~10-23 fold[1]~28-43 fold[2][5]
1400W ≥ 5000 fold[3]~285 fold
Aminoguanidine 10 - 100 fold[4]10 - 100 fold[4]

Experimental Protocols for Reproducible iNOS Inhibition Studies

To ensure the reproducibility of experiments using this compound and its alternatives, detailed and standardized protocols are essential. Below are methodologies for two common assays used to determine iNOS activity.

Griess Assay for Nitrite Determination

This assay indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.

Materials:

  • Cell culture medium

  • This compound and other test inhibitors

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • iNOS Induction and Inhibition:

    • Remove the culture medium.

    • Add fresh medium containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

    • Concurrently, add different concentrations of this compound or other inhibitors to the respective wells. Include a vehicle control (no inhibitor).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction:

    • To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent Solution A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

L-Citrulline Assay for Direct NOS Activity Measurement

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Cell or tissue homogenates

  • L-[3H]arginine

  • Reaction buffer (e.g., HEPES buffer containing NADPH, CaCl2, calmodulin, and tetrahydrobiopterin)

  • This compound and other test inhibitors

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Prepare cell or tissue homogenates containing iNOS.

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, L-[3H]arginine, and the cell/tissue homogenate.

  • Inhibition: Add different concentrations of this compound or other inhibitors to the reaction mixtures. Include a vehicle control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-Citrulline:

    • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

    • The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will flow through.

  • Quantification:

    • Collect the eluate containing L-[3H]citrulline.

    • Add the eluate to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation: The amount of L-[3H]citrulline produced is proportional to the NOS activity.

Below is a diagram illustrating the general workflow for assessing iNOS inhibition.

Start Start: Cell Culture or Tissue Homogenization Induction iNOS Induction (e.g., LPS/IFN-γ) Start->Induction Inhibitor_Treatment Treatment with L-NIL or Alternatives Induction->Inhibitor_Treatment Incubation Incubation Inhibitor_Treatment->Incubation Assay_Choice Assay Method Incubation->Assay_Choice Griess_Assay Griess Assay (Nitrite Measurement) Assay_Choice->Griess_Assay Indirect Citrulline_Assay L-Citrulline Assay (Direct Activity) Assay_Choice->Citrulline_Assay Direct Data_Acquisition Data Acquisition (Absorbance/Radioactivity) Griess_Assay->Data_Acquisition Citrulline_Assay->Data_Acquisition Analysis Data Analysis and IC50 Determination Data_Acquisition->Analysis End End: Comparative Efficacy Determined Analysis->End

References

Safety Operating Guide

Proper Disposal of L-NIL Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling L-NIL (N⁶-(1-iminoethyl)-L-lysine) hydrochloride must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of L-NIL hydrochloride waste, aligning with general laboratory safety protocols and regulatory requirements.

Hazard Profile and Safety Considerations

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]

Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 260.16 g/mol [2]
Solubility in Water ~50 mg/mL[3]
Solubility in PBS (pH 7.2) ~30 mg/mL[3]
Solubility in DMSO ~15 mg/mL[3]
Solubility in DMF ~15 mg/mL[3]
Solubility in Ethanol ~1 mg/mL[3]
Storage Temperature -20°C[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with federal, state, and local regulations. The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Experimental Workflow: Disposal of this compound Waste

This workflow outlines the process from generating waste to its final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A 1. Generate L-NIL HCl Waste (e.g., unused solid, solutions, contaminated labware) B 2. Segregate Waste - Solid Waste - Aqueous Solutions - Organic Solvent Solutions A->B C 3. Use Designated, Compatible Waste Containers B->C D 4. Label Container with 'Hazardous Waste' and Contents C->D E 5. Store in a Designated Satellite Accumulation Area (SAA) D->E F 6. Arrange for Pickup by Certified Hazardous Waste Contractor E->F G 7. Final Disposal via Incineration or other approved method F->G

Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies

  • Waste Identification and Segregation :

    • Solid Waste : Unused or expired this compound powder, and any grossly contaminated items like weigh boats or paper towels, should be collected as solid chemical waste.

    • Aqueous Solutions : Solutions of this compound in water or buffers should not be disposed of down the drain.[1] They should be collected as aqueous hazardous waste.

    • Organic Solvent Solutions : Solutions of this compound in organic solvents (e.g., DMSO, DMF, ethanol) must be collected as organic solvent waste. Do not mix with aqueous waste.

    • Empty Containers : An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing and defacing the label, the container may be disposed of as regular trash, but confirm this with your institution's EHS.[5]

  • Container Management :

    • Use chemically compatible containers with secure, leak-proof closures.[6][7]

    • Ensure containers are in good condition, free from damage or deterioration.[6]

    • Do not fill containers to more than 90% capacity to prevent spills.[7]

  • Labeling :

    • As soon as waste is added to a container, it must be labeled.[5]

    • The label should clearly state "Hazardous Waste" and list the full chemical name of all contents, including solvents and their approximate concentrations.

  • Storage :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The SAA should be under the control of laboratory personnel and near the point of generation.[6]

    • Ensure secondary containment is used to prevent spills.[6][7]

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]

  • Disposal :

    • Contact your institution's EHS or a certified hazardous waste disposal company for pickup and final disposal.

    • Waste must be transported to a licensed waste disposal facility.[7]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and have a specific, approved protocol from your EHS department.

Logical Framework for this compound Waste Disposal

This diagram illustrates the decision-making process for managing different types of waste containing this compound.

cluster_waste_type Identify Waste Type cluster_actions Disposal Actions start L-NIL HCl Waste Generated is_solid Solid or Grossly Contaminated Material? start->is_solid is_solution Aqueous or Organic Solution? is_solid->is_solution No collect_solid Collect in 'Solid Hazardous Waste' Container is_solid->collect_solid Yes is_container Empty Container? is_solution->is_container No collect_aqueous Collect in 'Aqueous Hazardous Waste' Container is_solution->collect_aqueous Aqueous collect_organic Collect in 'Organic Solvent Waste' Container is_solution->collect_organic Organic triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container (per institutional policy) collect_rinsate->dispose_container

Caption: Decision tree for this compound waste management.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institutional guidelines.

References

Personal protective equipment for handling L-NIL hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of L-NIL hydrochloride, a selective inhibitor of inducible nitric oxide synthase (iNOS).

Chemical and Physical Properties

This compound is a crystalline solid with the following key characteristics:

PropertyValue
Synonym N6-(1-iminoethyl)-L-lysine, dihydrochloride[1]
CAS Number 159190-45-1[1]
Molecular Formula C8H17N3O2 • 2HCl[2]
Formula Weight 260.2 g/mol [2]
Purity ≥95%[2]
Storage -20°C[3]
Stability ≥ 4 years[2]

Solubility Data

Proper dissolution is critical for experimental accuracy. The solubility of this compound in various solvents is detailed below. It is recommended to purge the solvent with an inert gas before dissolving the compound. Aqueous solutions are not recommended for storage for more than one day.[3]

SolventSolubility
Water ~50 mg/mL[2]
PBS (pH 7.2) ~30 mg/mL[2]
DMSO ~15 mg/mL[2]
DMF ~15 mg/mL[2]
Ethanol ~1 mg/mL[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[1]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a ventilated enclosure.

General laboratory hygiene practices, such as washing hands before breaks and at the end of work, and keeping the compound away from food and drink, should always be followed.[1]

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

Operational Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Log Receive and Log Compound Store Store at -20°C Receive_and_Log->Store Upon Arrival Review_SDS Review Safety Data Sheet Store->Review_SDS Before Use Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prior to Handling Weigh Weigh Compound in Ventilated Enclosure Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

Exposure RouteFirst Aid Procedure
After Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
After Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
After Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
After Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocol: Inhibition of iNOS in Cell Culture

This protocol provides a general framework for assessing the inhibitory effect of this compound on iNOS activity in a cell-based assay.

Materials:

  • This compound

  • Appropriate cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) to induce iNOS expression

  • Griess Reagent for nitrite measurement

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • iNOS Induction: Stimulate the cells with LPS and IFN-γ to induce the expression of iNOS.

  • Incubation: Incubate the cells for a period sufficient for NO production (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound by plotting the percentage of iNOS inhibition against the log of the inhibitor concentration.

Disposal Plan

This compound is classified as Water Hazard Class 1, indicating it is slightly hazardous to water.[1] Do not allow the undiluted product or large quantities to reach groundwater, watercourses, or sewage systems.[1]

Waste Disposal Steps:

  • Segregation: Collect all waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, in a designated and clearly labeled hazardous waste container.

  • Neutralization (for aqueous solutions): For small quantities of aqueous solutions, consider neutralization. This should be done in a well-ventilated area. Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while monitoring the pH. The goal is to bring the pH to a neutral range (6-8).

  • Chemical Waste Disposal Service: The neutralized solution and other contaminated solid waste should be disposed of through a licensed chemical waste disposal service. Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

This compound Waste Disposal Plan Waste_Generated Waste Generated (Solutions, Solids, PPE) Segregate Segregate into Labeled Hazardous Waste Container Waste_Generated->Segregate Aqueous_Solution Aqueous Solution? Segregate->Aqueous_Solution Neutralize Neutralize with Weak Base (Monitor pH) Aqueous_Solution->Neutralize Yes Solid_Waste Solid Waste/Contaminated PPE Aqueous_Solution->Solid_Waste No Dispose_Service Dispose via Licensed Chemical Waste Service Neutralize->Dispose_Service Solid_Waste->Dispose_Service

Disposal decision workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-NIL hydrochloride
Reactant of Route 2
L-NIL hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.